3-Chloro-4-methoxytoluene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZBRBKYGIQXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176440 | |
| Record name | 3-Chloro-4-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22002-44-4 | |
| Record name | 3-Chloro-4-methoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022002444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90176440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methoxytoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of 3-Chloro-4-methoxytoluene
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic data of this compound, a key intermediate in organic synthesis. The information is curated for professionals in research and development.
Chemical and Physical Properties
This compound, also known as 2-chloro-1-methoxy-4-methylbenzene, is an aromatic organic compound.[1][2] Its physical state can be a colorless to pale yellow liquid or solid, which is dependent on purity and temperature.[2] It exhibits moderate solubility in organic solvents and has limited solubility in water, reflecting its hydrophobic nature.[2]
| Property | Value | Source |
| CAS Number | 22002-44-4 | [1][3] |
| Molecular Formula | C₈H₉ClO | [1][3] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid or solid | [2] |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [1] |
| Synonyms | 2-Chloro-4-methylanisole, 1-Methoxy-2-chloro-4-methylbenzene | [2] |
| InChI | InChI=1S/C8H9ClO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | [4] |
| InChIKey | VUZBRBKYGIQXMP-UHFFFAOYSA-N | [4] |
| SMILES | CC1=CC(=C(C=C1)OC)Cl | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Details | Source |
| Infrared (IR) Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database. | [5] |
| Mass Spectrum (MS) | Electron ionization mass spectrum data is available from the NIST Mass Spectrometry Data Center. | [4][6] |
| Predicted Collision Cross Section (CCS) | [M+H]⁺: 126.8 Ų, [M+Na]⁺: 137.4 Ų, [M-H]⁻: 131.2 Ų (Calculated using CCSbase). | [7] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several strategic pathways. The chlorine substituent imparts reactivity, making it a valuable intermediate for various chemical reactions, including nucleophilic substitutions and coupling reactions.[2] The methoxy group influences the molecule's electronic properties and overall reactivity.[2]
Synthesis Pathways
Two primary retrosynthetic approaches are employed for the synthesis of this compound:
-
Electrophilic Aromatic Substitution: This involves the direct chlorination of 4-methoxytoluene (p-methylanisole).[8] The methoxy group is a strong activating ortho, para-director, and the methyl group is a weaker activating ortho, para-director. In 4-methoxytoluene, the positions ortho to the highly activating methoxy group are favored for electrophilic substitution, leading to the desired 3-chloro isomer.[8] A reported method utilizes calcium hypochlorite in a mixture of acetone, water, and acetic acid at 0 °C, achieving an 87% yield.[8]
-
Williamson Ether Synthesis: An alternative strategy is the methylation of the hydroxyl group of 3-chloro-4-methylphenol.[8]
References
- 1. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 22002-44-4: this compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 22002-44-4 | Benchchem [benchchem.com]
A Comprehensive Technical Guide to 3-Chloro-4-methoxytoluene (CAS: 22002-44-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3-Chloro-4-methoxytoluene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis, reactivity, and safety information. Furthermore, it details its crucial role in the synthesis of advanced pharmaceutical compounds, supported by experimental protocols and workflow diagrams.
Core Compound Information
This compound, also known as 2-chloro-4-methylanisole, is an organic compound characterized by a toluene backbone substituted with a chlorine atom and a methoxy group.[1] Its chemical structure and properties make it a versatile building block in organic synthesis.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 22002-44-4 | [1][2][3][4] |
| Molecular Formula | C₈H₉ClO | [1][2][3][4] |
| Molecular Weight | 156.61 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 212-217 °C / 748 Torr | Matrix Scientific |
| Synonyms | 2-Chloro-1-methoxy-4-methylbenzene, 2-Chloro-4-methylanisole | [1][4] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water.[1] | |
| InChI Key | VUZBRBKYGIQXMP-UHFFFAOYSA-N | [4] |
| SMILES | Cc1ccc(c(c1)Cl)OC | [1] |
Synthesis and Reactivity
The primary route for the synthesis of this compound is through the electrophilic chlorination of 4-methoxytoluene. The methoxy and methyl groups on the aromatic ring direct the chlorination to the desired position.
General Synthesis Workflow
The logical workflow for the synthesis of this compound from 4-methoxytoluene is depicted below.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative method for the synthesis of this compound based on reported procedures for the chlorination of activated aromatic compounds.[5]
Materials:
-
4-Methoxytoluene (p-methylanisole)
-
Calcium hypochlorite (Ca(OCl)₂)
-
Acetone
-
Water
-
Acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxytoluene in a mixture of acetone, water, and acetic acid.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add calcium hypochlorite to the stirred solution while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Applications in Drug Development
This compound serves as a critical intermediate in the synthesis of various pharmaceuticals.[1] Its structural motif is found in several active pharmaceutical ingredients (APIs). A notable application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[2]
Role in Avanafil Synthesis
The 3-chloro-4-methoxybenzyl moiety, which can be derived from this compound, forms a core component of the Avanafil molecule. The synthesis of Avanafil involves the coupling of a derivative of this compound with a pyrimidine core.
Signaling Pathway of Avanafil (PDE5 Inhibition)
Avanafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][6] Inhibition of PDE5 leads to elevated cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and consequently, an erection upon sexual stimulation.[1][2][6]
Caption: Signaling pathway of PDE5 inhibition by Avanafil.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling.
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[4][7] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[4][7] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation.[4][7] |
Precautionary Measures
When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a valuable chemical intermediate with significant utility in the synthesis of pharmaceuticals, most notably Avanafil. Its synthesis via electrophilic chlorination of 4-methoxytoluene is a well-established process. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and professionals in the field of drug discovery and development. Proper safety precautions must be observed when handling this compound.
References
- 1. What is the mechanism of Avanafil? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 22002-44-4 | Benchchem [benchchem.com]
- 6. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-Chloro-1-methoxy-4-methylbenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-1-methoxy-4-methylbenzene (IUPAC name), a key aromatic intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, spectroscopic data, a detailed experimental protocol for its synthesis via regioselective chlorination, and its applications as a versatile chemical building block. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Identity and Nomenclature
2-Chloro-1-methoxy-4-methylbenzene is a substituted aromatic compound. According to IUPAC nomenclature, the substituents on the benzene ring are named alphabetically. The numbering is assigned to give the locants the lowest possible set of numbers. Anisole (methoxybenzene) is often considered the parent structure, leading to the common name 3-chloro-4-methylanisole. Another accepted synonym is 2-chloro-4-methoxytoluene.[1][2]
| Identifier | Value |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene[2] |
| Synonyms | 2-chloro-4-methoxytoluene, 3-chloro-4-methylanisole[2] |
| CAS Number | 54788-38-4[2], 22002-44-4[3] |
| Molecular Formula | C₈H₉ClO[2] |
| Molecular Weight | 156.61 g/mol [2] |
| InChI Key | ZMZVVVASCILFJL-UHFFFAOYSA-N[2] |
| Canonical SMILES | CC1=CC(OC)=C(C=C1)Cl[2] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Not specified (expected to be a liquid or low-melting solid) | - |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 210.4 ± 20.0 °C at 760 mmHg | [1] |
| Melting Point | Not Available | [1] |
| Flash Point | 86.9 ± 15.8 °C | [1] |
| Water Solubility | Data not available | - |
| LogP (XLogP3) | 3.6 | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 2-chloro-1-methoxy-4-methylbenzene. While full, assigned spectra are not publicly available, the following table details the expected spectral characteristics based on the compound's structure.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (3H): Signals expected in the range of 6.7-7.2 ppm. Due to the substitution pattern, complex splitting (doublets, doublet of doublets) is anticipated. - Methoxy Protons (-OCH₃, 3H): A sharp singlet expected around 3.8-3.9 ppm. - Methyl Protons (-CH₃, 3H): A sharp singlet expected around 2.2-2.4 ppm. |
| ¹³C NMR | - Aromatic Carbons (6C): Signals expected in the range of 110-160 ppm. This includes two quaternary carbons (C-1, C-2, C-4) and three methine carbons (C-3, C-5, C-6). - Methoxy Carbon (-OCH₃, 1C): A signal expected around 55-60 ppm. - Methyl Carbon (-CH₃, 1C): A signal expected around 20-22 ppm. |
| Infrared (IR) | - C-H stretch (aromatic): ~3030-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-3000 cm⁻¹ - C=C stretch (aromatic): ~1450-1600 cm⁻¹ - C-O stretch (aryl ether): ~1230-1270 cm⁻¹ (asymmetric), ~1020-1060 cm⁻¹ (symmetric) - C-Cl stretch: ~700-850 cm⁻¹ |
Synthesis Pathway and Experimental Protocol
2-Chloro-1-methoxy-4-methylbenzene is typically synthesized via the electrophilic chlorination of its precursor, 4-methylanisole (also known as p-methoxytoluene). The methoxy group is a strong activating, ortho-, para-director. The methyl group is a weaker activating, ortho-, para-director. The directing effects of the powerful methoxy group dominate, leading to chlorination primarily at the position ortho to it (C2), as the para position is blocked.
Logical Workflow for Synthesis
References
An In-depth Technical Guide to 3-Chloro-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies related to 3-Chloro-4-methoxytoluene. The information is intended to support research and development activities, particularly in the fields of organic synthesis and medicinal chemistry.
Molecular Identity and Physicochemical Properties
This compound, systematically named 2-chloro-1-methoxy-4-methylbenzene, is an aromatic organic compound.[1] Its core structure is a benzene ring substituted with a methyl group, a methoxy group, and a chlorine atom.
Quantitative Data Summary
The key physicochemical and identifying properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including reaction stoichiometry, analytical characterization, and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [1] |
| CAS Number | 22002-44-4 | [2] |
| Monoisotopic Mass | 156.0341926 Da | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)Cl | [3] |
| Boiling Point | Data not available in searched literature | |
| Melting Point | Data not available in searched literature | |
| Density | Data not available in searched literature |
Molecular Structure
The molecular structure of this compound is depicted below. The diagram illustrates the connectivity of the atoms and the substitution pattern on the benzene ring.
Experimental Protocols
This section details a common synthetic route for this compound and provides generalized protocols for its characterization using standard analytical techniques.
Synthesis via Electrophilic Chlorination
A primary method for the synthesis of this compound is the direct electrophilic chlorination of 4-methoxytoluene (p-methylanisole).
Reaction Workflow:
Methodology:
-
Precursor Preparation: 4-methoxytoluene is dissolved in a suitable solvent system, such as a mixture of acetone, water, and acetic acid.
-
Reaction Conditions: The solution is cooled to 0°C in an ice bath to control the reaction rate and selectivity.
-
Addition of Chlorinating Agent: A chlorinating agent, for instance, calcium hypochlorite, is added portion-wise to the cooled solution. The methoxy group (-OCH₃) and the methyl group (-CH₃) on the starting material direct the electrophilic substitution to the desired position.
-
Reaction Monitoring: The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove unreacted reagents and byproducts. This may involve quenching the reaction, extraction with an organic solvent, and washing. The crude product is then purified, typically by column chromatography or distillation, to yield pure this compound.
Analytical Characterization
The identity and purity of synthesized this compound are confirmed using various spectroscopic methods.
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the carbon-hydrogen framework of the molecule.
-
Protocol:
-
A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals, and the chemical shifts of the carbon signals are analyzed to confirm the substitution pattern and the presence of methyl and methoxy groups.
-
3.2.2 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Protocol:
-
A dilute solution of the sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC-MS) system.
-
Electron Ionization (EI) is a common method used for this type of molecule.
-
The mass spectrum is analyzed for the molecular ion peak (M⁺) and the isotopic pattern characteristic of a chlorine-containing compound (M⁺ and M+2 peaks in an approximate 3:1 ratio).
-
Key fragment ions are also identified to support the structural assignment. The NIST Mass Spectrometry Data Center reports a spectrum with prominent peaks at m/z 77, 156, and 51.[1]
-
3.2.3 Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Protocol:
-
An IR spectrum of the neat liquid sample is obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
The spectrum is analyzed for characteristic absorption bands, such as C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group. The NIST/EPA Gas-Phase Infrared Database contains a reference spectrum for this compound.[4]
-
References
An In-depth Technical Guide to 3-Chloro-4-methoxytoluene: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-methoxytoluene, a substituted aromatic hydrocarbon, is a compound of interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its relevance in biological signaling pathways, particularly through its role as a precursor to pharmacologically active molecules. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.
Physical and Chemical Properties
This compound, with the IUPAC name 2-chloro-1-methoxy-4-methylbenzene, is a halogenated derivative of methoxytoluene.[1][2] Its core structure consists of a toluene ring substituted with a chlorine atom and a methoxy group.
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some data is experimentally determined, other values are computed based on its structure.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1][3][4] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| CAS Number | 22002-44-4 | [1][3][4] |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | Not explicitly found | |
| Melting Point | Not explicitly found | |
| Density | Not explicitly found | |
| Solubility | Poorly soluble in water; soluble in organic solvents | [5] |
| XLogP3 | 3 | [1] |
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the interplay of its three substituents on the benzene ring: the methyl group, the methoxy group, and the chlorine atom.
-
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and is ortho-, para- directing, while the methyl group is a weaker activating group, also ortho-, para- directing. The chlorine atom is a deactivating group but is also ortho-, para- directing. The combined effect of these groups makes the aromatic ring susceptible to electrophilic attack at the positions ortho and para to the activating groups, with the precise regioselectivity depending on the specific electrophile and reaction conditions.[6]
-
Reactions of the Methyl Group: The methyl group can undergo free-radical halogenation at the benzylic position when exposed to reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.[6] It can also be oxidized to a carboxylic acid using strong oxidizing agents.
-
Stability: The compound is generally stable under standard laboratory conditions. However, as with many chlorinated aromatic compounds, it should be handled with care, and appropriate safety precautions should be taken to avoid exposure.
Experimental Protocols
Synthesis of this compound from 4-Methoxytoluene
This protocol describes a general method for the electrophilic chlorination of an activated aromatic ring.
Materials:
-
4-Methoxytoluene
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Inert gas (e.g., Argon or Nitrogen)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methoxytoluene (1 equivalent) in anhydrous dichloromethane.
-
Addition of Chlorinating Agent: To the stirred solution, add N-Chlorosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require gentle heating to proceed at a reasonable rate.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and wash it with water and brine in a separatory funnel.
-
Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford pure this compound.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
Biological Relevance and Signaling Pathways
While this compound itself is not known to have direct biological activity, it serves as a crucial intermediate in the synthesis of pharmacologically active compounds. A notable example is its role as a precursor in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.[7][8] The core structure of this compound is incorporated into the final drug molecule.
PDE-5 Inhibitor Signaling Pathway
PDE-5 inhibitors like Avanafil exert their therapeutic effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[9][10][11]
Mechanism of Action:
-
Nitric Oxide Release: Sexual stimulation triggers the release of nitric oxide from nerve endings and endothelial cells in the corpus cavernosum of the penis.
-
Guanylate Cyclase Activation: Nitric oxide diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
-
cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Smooth Muscle Relaxation: Increased intracellular levels of cGMP lead to the activation of protein kinase G (PKG), which in turn phosphorylates various downstream targets. This cascade of events results in a decrease in intracellular calcium levels, leading to the relaxation of the smooth muscle of the corpus cavernosum.
-
Erection: The relaxation of smooth muscle allows for increased blood flow into the penis, resulting in an erection.
-
Role of PDE-5: The action of cGMP is terminated by the enzyme phosphodiesterase type 5 (PDE-5), which hydrolyzes cGMP to the inactive GMP.
-
Inhibition by Avanafil: Avanafil and other PDE-5 inhibitors selectively bind to and inhibit the action of PDE-5. This inhibition prevents the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced smooth muscle relaxation, thereby facilitating an erection.[9][10][11]
Signaling Pathway Diagram:
References
- 1. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 22002-44-4 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. appchemical.com [appchemical.com]
- 5. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 6. Toluene - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Emerging Role of Phosphodiesterase 5 Inhibition in Neurological Disorders: The State of the Art [mdpi.com]
3-Chloro-4-methoxytoluene: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety and hazard data for 3-Chloro-4-methoxytoluene (CAS No. 22002-44-4). The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document summarizes the available toxicological data, outlines standardized experimental protocols for hazard assessment, and provides guidance on safe handling and emergency procedures. While specific quantitative experimental data for this compound is not publicly available, this guide details the internationally recognized OECD test guidelines that are employed to determine the skin and eye irritation potential of chemical substances.
Chemical Identification and Physical Properties
| Identifier | Value |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene[1] |
| Synonyms | This compound |
| CAS Number | 22002-44-4[1][2] |
| Molecular Formula | C₈H₉ClO[1][2] |
| Molecular Weight | 156.61 g/mol [1][2] |
| Physical Form | Liquid |
GHS Hazard Classification and Labeling
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]
Pictogram:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Data
Experimental Protocols for Hazard Assessment
The following sections describe the standard OECD guidelines for assessing skin and eye irritation. These protocols represent the methodologies that would be used to generate the data supporting the hazard classification of this compound.
Skin Irritation Testing
The potential for a chemical to cause skin irritation is assessed using either in vivo or in vitro methods.
This test is performed on healthy young adult albino rabbits.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an animal, while an untreated area of the skin serves as a control. The degree of irritation is evaluated at specific intervals.
-
Methodology:
-
Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animal.
-
0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.
-
The patch is held in place with non-irritating tape for a 4-hour exposure period.
-
After 4 hours, the patch is removed, and the residual test substance is washed off.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
The severity of the skin reactions is scored according to a standardized grading scale.
-
This in vitro method uses a three-dimensional human epidermis model that mimics the properties of the upper layers of human skin.
-
Principle: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue. The irritancy of the chemical is determined by its effect on cell viability.
-
Methodology:
-
The test substance is applied to the surface of the RhE tissue.
-
The tissue is incubated for a defined period (e.g., 60 minutes).
-
After incubation, the tissue is rinsed to remove the test substance and then incubated for a further recovery period (e.g., 42 hours).
-
Cell viability is assessed using a colorimetric assay, such as the MTT assay. In this assay, the reduction of the yellow MTT tetrazolium salt to a blue formazan product by mitochondrial dehydrogenases of viable cells is measured.
-
The percentage of viable cells in the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.
-
Eye Irritation Testing
Similar to skin irritation, eye irritation potential can be assessed through in vivo or in vitro methods.
This test is typically conducted on healthy adult albino rabbits.
-
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The untreated eye serves as a control. The degree of eye irritation/corrosion is evaluated at specific intervals.
-
Methodology:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
The eyelids are gently held together for about one second to prevent loss of the material.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.
-
The severity of the eye reactions is scored according to a standardized grading scale.
-
Signaling Pathways and Mechanistic Insights
Detailed studies on the specific signaling pathways and molecular mechanisms of toxicity for this compound are not available in the published literature. The irritant effects of this compound are likely due to its chemical properties, which can lead to disruption of cell membranes, protein denaturation, and inflammatory responses upon contact with biological tissues.
The metabolism of related compounds, such as chlorobenzene, involves cytochrome P450-mediated oxidation to form reactive epoxide intermediates. These intermediates can then be detoxified through conjugation with glutathione or can bind to cellular macromolecules, potentially leading to cytotoxicity. While not directly demonstrated for this compound, a similar metabolic pathway could contribute to its irritant properties.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general experimental workflows for assessing skin and eye irritation as described in the OECD guidelines.
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Hazardous decomposition products may include carbon oxides and hydrogen chloride gas.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Stability and Reactivity
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides, hydrogen chloride gas.
Conclusion
References
An In-depth Technical Guide to 3-Chloro-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-methoxytoluene, a key chemical intermediate. The document details its chemical properties, synonyms, and synthetic routes, offering detailed experimental protocols for its preparation. It is intended to serve as a valuable resource for professionals in research, development, and academia.
Chemical Identity and Properties
This compound is a substituted aromatic compound with significant applications in organic synthesis, particularly as a building block for more complex molecules in the pharmaceutical and agrochemical industries.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene | [2] |
| Synonyms | This compound, 2-Chloro-4-methylanisole, Benzene, 2-chloro-1-methoxy-4-methyl- | [2] |
| CAS Number | 22002-44-4 | [2] |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | |
| Boiling Point | 210.4 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Flash Point | 86.9 ± 15.8 °C | [3] |
| LogP | 3.14 | [3] |
Synthesis of this compound
Two primary synthetic routes are commonly employed for the preparation of this compound:
-
Route A: Electrophilic chlorination of 4-methoxytoluene.
-
Route B: Methylation of 3-chloro-4-methylphenol.
The following sections provide detailed experimental protocols for each route.
This protocol describes the direct chlorination of 4-methoxytoluene using calcium hypochlorite as the chlorinating agent.
Materials:
-
4-Methoxytoluene (p-methylanisole)
-
Calcium hypochlorite (65-70% available chlorine)
-
Acetone
-
Water
-
Acetic acid
-
Sodium bisulfite
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methoxytoluene (1 equivalent) in a mixture of acetone and water.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with constant stirring.
-
Addition of Chlorinating Agent: Slowly add a solution of calcium hypochlorite (1.1 equivalents) in water to the cooled reaction mixture. Maintain the temperature below 10 °C during the addition.
-
Acidification: After the addition of calcium hypochlorite is complete, slowly add glacial acetic acid (2 equivalents) to the reaction mixture while maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the yellow color disappears.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
This protocol involves the synthesis of the precursor 3-chloro-4-methylphenol followed by its methylation.
Part 1: Synthesis of 3-chloro-4-methylphenol [4]
Materials:
-
3-chloro-4-methylaniline
-
Concentrated sulfuric acid
-
Sodium nitrite
-
Water
-
Hexane
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
Procedure:
-
Diazotization: In a suitable reaction vessel, mix 3-chloro-4-methylaniline (1 equivalent) with water and concentrated sulfuric acid. Cool the mixture to 5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the temperature between 5-10 °C. Stir the mixture for one hour at approximately 5 °C.
-
Hydrolysis: In a separate flask, prepare a solution of concentrated sulfuric acid in water and heat it to 105-110 °C. Add the diazonium salt solution prepared in the previous step to the hot acid solution over two hours. Stir the resulting mixture at 110 °C for one hour.
-
Extraction and Purification: Cool the reaction mixture to room temperature. Add hexane to the mixture, stir, and separate the organic phase. Wash the hexane phase with water, dry it over anhydrous magnesium sulfate, and concentrate to obtain crude 3-chloro-4-methylphenol.
Part 2: Methylation of 3-chloro-4-methylphenol
Materials:
-
3-chloro-4-methylphenol
-
Dimethyl sulfate or methyl iodide
-
Potassium carbonate
-
Acetone or N,N-dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-methylphenol (1 equivalent) in acetone or DMF.
-
Addition of Base and Methylating Agent: Add anhydrous potassium carbonate (1.5 equivalents) to the solution, followed by the slow addition of dimethyl sulfate or methyl iodide (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography to obtain this compound.
Role in Synthesis and Potential Applications
This compound is not known to be directly involved in biological signaling pathways. Its primary role in the scientific and industrial sectors is that of a versatile chemical intermediate. The presence of both a chloro and a methoxy group on the toluene scaffold allows for a variety of chemical transformations.
The chlorine atom can be displaced through nucleophilic substitution or participate in cross-coupling reactions, enabling the introduction of other functional groups. The methoxy group, being an electron-donating group, activates the aromatic ring towards further electrophilic substitution. This controlled reactivity makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] For instance, related substituted toluenes and anilines are crucial components in a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[5]
Characterization Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Spectral data for related compounds show characteristic aromatic proton signals in the range of δ 6.5-7.5 ppm, a singlet for the methoxy group protons around δ 3.8 ppm, and a singlet for the methyl group protons around δ 2.2 ppm. |
| ¹³C NMR | Expected signals include those for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (δ ~55 ppm), and the methyl carbon (δ ~20 ppm). |
| Mass Spectrometry | The mass spectrum is expected to show a molecular ion peak (M+) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of approximately one-third of the M+ peak, which is indicative of the presence of a chlorine atom. Fragmentation may involve the loss of a methyl group (-15) or a chloro group (-35). |
Visualizations
As this compound is a synthetic intermediate and not directly involved in signaling pathways, the following diagrams illustrate the synthetic workflows for its preparation.
Caption: Synthetic workflow for the chlorination of 4-methoxytoluene.
Caption: Two-part synthetic workflow via methylation of 3-chloro-4-methylphenol.
References
The Pharmacological Potential of 3-Chloro-4-methoxytoluene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential biological activities of 3-Chloro-4-methoxytoluene derivatives. While direct research on this specific class of compounds is emerging, this document synthesizes data from structurally similar molecules to forecast their pharmacological promise in areas such as oncology, infectious diseases, and enzyme inhibition. This paper will serve as a foundational resource for researchers and drug development professionals interested in the therapeutic applications of these novel chemical entities.
Introduction to this compound Derivatives
This compound serves as a versatile scaffold in medicinal chemistry. The presence of a chlorine atom and a methoxy group on the toluene ring offers unique electronic and steric properties that can be exploited for designing novel therapeutic agents. The structural motif of a substituted benzene ring is prevalent in a vast array of pharmacologically active compounds. The chloro group can enhance lipophilicity and membrane permeability, while the methoxy group can influence metabolic stability and receptor binding. This guide will explore the potential cytotoxic, antimicrobial, and enzyme-inhibiting activities of derivatives based on this core structure, drawing parallels from analogous compounds.
Potential Biological Activities
Based on the biological activities of structurally related chloro- and methoxy-substituted aromatic compounds, derivatives of this compound are predicted to exhibit a range of pharmacological effects.
Cytotoxic Activity
Derivatives of this compound are anticipated to possess significant cytotoxic activity against various cancer cell lines. This is inferred from the observed anticancer effects of numerous compounds featuring chloro and methoxy substitutions. For instance, methoxy-substituted chalcones and 3-chloroquinoline derivatives have demonstrated potent growth-inhibitory effects.[1][2] The proposed mechanism for this activity often involves the induction of apoptosis and the inhibition of key cell survival pathways, such as the PI3K/Akt signaling pathway.[2]
Table 1: Cytotoxic Activity of Structurally Related Compounds
| Compound Class | Cell Line(s) | IC50 Value | Reference |
| Methoxy-4'-amino Chalcone Derivatives | K562, HL-60 | 0.45 to 5.26 µg/mL | [1] |
| 3-Chloroquinoline Derivatives | Various Cancer Cell Lines | Varies with substitution | [2] |
| Stilbene Derivatives | CHO-K1, HepG2 | Varies with substitution | [3] |
| Resveratrol Methoxy Derivatives | PC-3, HCT116 | IC50 values ranging from 20.3–54.8 µM | [4] |
Antimicrobial Activity
The presence of chloro and methoxy functional groups is also associated with antimicrobial properties.[5][6][7] Semicarbazone derivatives containing a 3-chloro-4-fluorophenyl moiety have shown notable antibacterial and antifungal activity.[5] The antimicrobial efficacy is often influenced by the specific substitution patterns on the aromatic ring.[6] Therefore, it is plausible that derivatives of this compound could be developed as novel antimicrobial agents.
Table 2: Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Target Organism(s) | Activity | Reference |
| N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives | Bacteria, Fungi | Good antibacterial and moderate antifungal activity | [5] |
| 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Active | [6] |
| Anoplin Analogs | MRSA, E. coli, P. aeruginosa, VRE, C. albicans | Improved therapeutic index compared to anoplin | [7] |
Enzyme Inhibition
Derivatives of this compound may also act as inhibitors of various enzymes. For example, 3-chloro-4-methoxybenzenemethanamine is a key intermediate in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE-5) inhibitor.[8] Furthermore, 1,2,4-triazole derivatives bearing substituted phenyl moieties have shown potent inhibition of enzymes like acetylcholinesterase (AChE), α-glucosidase, and urease.[9] The ability to inhibit specific enzymes is highly dependent on the overall three-dimensional structure of the molecule and its interactions with the enzyme's active site.
Table 3: Enzyme Inhibition by Structurally Related Compounds
| Compound Class | Target Enzyme(s) | IC50 Value | Reference |
| 1,2,4-Triazole bearing Azinane Analogues | AChE, α-glucosidase, urease, BChE | Varies with substitution (e.g., 0.73 ± 0.54 µM for AChE) | [9] |
| 3-Alkoxy-7-amino-4-chloro-isocoumarin derivatives | Proteases (e.g., chymotrypsin, caspase-3) | Varies with substitution | [10] |
Signaling Pathways and Mechanisms of Action
The potential biological activities of this compound derivatives are likely mediated through various signaling pathways.
PI3K/Akt Signaling Pathway in Cancer
Several cytotoxic compounds exert their effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[2] 3-chloroquinoline derivatives, for instance, have been shown to inhibit the phosphorylation of Akt, a key step in its activation.[2] It is hypothesized that this compound derivatives could similarly interfere with this pathway.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Experimental Protocols
This section details standardized methodologies for evaluating the biological activities of novel this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound derivatives
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and incubate for 24, 48, or 72 hours.[2]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.[2]
-
Formazan Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[2]
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Bacterial or fungal inoculums
-
This compound derivatives
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of this compound Derivatives
The synthesis of derivatives can be achieved through various organic reactions. For example, 3-chloro-4-methoxybenzenemethanamine, a key intermediate, can be synthesized from 3-chloro-4-methoxybenzyl alcohol via chlorination followed by amination.[8] This amine can then undergo nucleophilic substitution reactions with various electrophiles to generate a library of derivatives.[8]
Caption: General synthetic scheme for derivatives.
Conclusion
While direct experimental data on this compound derivatives is limited, the analysis of structurally analogous compounds strongly suggests their potential as a promising class of therapeutic agents. Their predicted cytotoxic, antimicrobial, and enzyme-inhibiting properties warrant further investigation. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel drugs. This guide provides a comprehensive framework to initiate and advance research into the pharmacological activities of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic analogs of anoplin show improved antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Key identifiers for 2-Chloro-4-methylanisole
An In-depth Technical Guide to the Key Identifiers of 2-Chloro-4-methylanisole
This guide provides a comprehensive overview of the essential identifiers for 2-Chloro-4-methylanisole (CAS No. 22002-44-4), tailored for researchers, scientists, and professionals in drug development. It covers chemical and physical properties, spectroscopic signatures, safety information, and a detailed analytical workflow.
2-Chloro-4-methylanisole, also known by its IUPAC name 2-chloro-1-methoxy-4-methylbenzene, is a substituted aromatic ether.[1][2] Its core structure consists of an anisole ring substituted with a chlorine atom at position 2 and a methyl group at position 4. The accurate identification of this compound relies on a combination of its unique physical constants and chemical database identifiers.
Table 1: Chemical Identifiers for 2-Chloro-4-methylanisole
| Identifier | Value |
|---|---|
| CAS Number | 22002-44-4[1] |
| IUPAC Name | 2-chloro-1-methoxy-4-methylbenzene[2] |
| Synonyms | 3-Chloro-4-methoxytoluene, 2-Chloro-1-methoxy-4-methyl-benzene[1][2] |
| Molecular Formula | C₈H₉ClO[1] |
| Molecular Weight | 156.61 g/mol [1][2] |
| InChI Key | Not readily available for this specific isomer. |
Table 2: Physical Properties of 2-Chloro-4-methylanisole
| Property | Value |
|---|---|
| Appearance | Not specified, likely a liquid or low-melting solid. |
| Boiling Point | 100 °C (pressure not specified)[2] |
| Density | 1.14 g/cm³[2] |
| Melting Point | Data not available. |
| Refractive Index | Data not available. |
| Solubility | Expected to be insoluble in water and soluble in organic solvents. |
Spectroscopic Profile (Predicted)
Detailed experimental spectra for 2-Chloro-4-methylanisole are not widely published. The following data is predicted based on the analysis of its chemical structure and known spectroscopic principles for related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methoxy, methyl, and aromatic protons.
-
Methoxy Group (-OCH₃): A singlet at approximately 3.8-3.9 ppm (3H).
-
Methyl Group (-CH₃): A singlet at approximately 2.3-2.4 ppm (3H).
-
Aromatic Protons (Ar-H): Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of 6.7-7.2 ppm. The proton ortho to the chlorine will be the most deshielded (downfield).
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 8 distinct signals corresponding to each unique carbon atom in the molecule.
-
Methyl Carbon (-CH₃): Approximately 20-22 ppm.
-
Methoxy Carbon (-OCH₃): Approximately 55-56 ppm.
-
Aromatic Carbons (Ar-C): Six signals between 110-160 ppm. The carbon attached to the methoxy group (C1) will be the most deshielded (downfield, ~155-158 ppm), followed by the carbon attached to the chlorine (C2).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic, -CH₃): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic ring): ~1450-1600 cm⁻¹ (multiple bands)
-
C-O stretching (aryl ether): ~1230-1270 cm⁻¹ (asymmetric) and ~1020-1075 cm⁻¹ (symmetric)
-
C-Cl stretching: ~700-850 cm⁻¹
Safety and Hazard Information
Specific GHS classification for 2-Chloro-4-methylanisole (CAS 22002-44-4) is not uniformly available. The data presented below is for the closely related isomer 4-Chloro-2-methylanisole (CAS 3260-85-3) and should be used as a guideline with caution.[3] This class of compounds is generally considered irritating.
Table 3: GHS Hazard Classification for 4-Chloro-2-methylanisole
| Classification | Code | Description |
|---|---|---|
| Pictogram | Irritant[3] | |
| Signal Word | Warning[3] | |
| Hazard Statements | H315 | Causes skin irritation.[3] |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Experimental Protocol: Identification by GC-MS
This section outlines a standard procedure for the qualitative identification of 2-Chloro-4-methylanisole in a sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To confirm the presence and identity of 2-Chloro-4-methylanisole by comparing its retention time and mass spectrum against a certified reference standard.
1. Materials and Reagents:
-
Sample suspected to contain 2-Chloro-4-methylanisole.
-
Certified Reference Material (CRM) of 2-Chloro-4-methylanisole (>95% purity).[1]
-
GC-grade solvent (e.g., Dichloromethane or Hexane).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a 100 µg/mL stock solution of the 2-Chloro-4-methylanisole CRM in the chosen solvent. Create a working standard of 10 µg/mL by serial dilution.
-
Sample Solution: If the sample is a solid, dissolve a known quantity in the solvent to achieve an estimated concentration of 10 µg/mL. If it is a liquid, perform a 1:1000 dilution. Filter the final solution if particulates are present.
3. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
4. Data Analysis:
-
Inject 1 µL of the standard solution to determine its retention time (RT) and mass spectrum.
-
Inject 1 µL of the prepared sample solution.
-
Identification Criteria: The compound is positively identified if:
-
A peak is present in the sample chromatogram at the same RT (±0.05 min) as the CRM.
-
The mass spectrum of the sample peak matches the mass spectrum of the CRM, including the molecular ion (m/z 156, with characteristic 3:1 ratio for the ³⁵Cl/³⁷Cl isotope pattern at m/z 156/158) and key fragmentation ions.
-
Visualization of Identification Workflow
The following diagram illustrates the logical workflow for identifying an unknown substance suspected to be 2-Chloro-4-methylanisole.
References
Reactivity of the Chlorine Substituent in 3-Chloro-4-methoxytoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxytoluene, a substituted aromatic compound, serves as a versatile intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. The reactivity of this molecule is largely dictated by the interplay of its three substituents on the benzene ring: a chloro group, a methoxy group, and a methyl group. This guide provides a comprehensive overview of the reactivity of the chlorine substituent in this compound, focusing on key reaction types, experimental protocols, and quantitative data to support researchers and professionals in drug development and organic synthesis.
The presence of the electron-donating methoxy and methyl groups, positioned ortho and para to each other, influences the electron density of the aromatic ring and, consequently, the reactivity of the chloro substituent. This electronic effect, combined with the inherent nature of the carbon-chlorine bond, makes the chloro group susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Reactivity Profile of the Chlorine Substituent
The chlorine atom in this compound is a key functional handle for molecular elaboration. Its reactivity is primarily exploited through two major classes of reactions:
-
Nucleophilic Aromatic Substitution (SNA r): While aryl chlorides are generally less reactive towards nucleophilic attack than their bromide or iodide counterparts, the presence of activating groups can facilitate this reaction. In the case of this compound, the electron-donating nature of the methoxy and methyl groups does not strongly activate the ring for traditional SNAr reactions, which typically require electron-withdrawing groups. However, under forcing conditions or with highly reactive nucleophiles, substitution of the chlorine can be achieved.
-
Cross-Coupling Reactions: The chlorine substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations are highly efficient and offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds. Key examples include the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann condensation.
Key Reactions and Experimental Protocols
This section details the primary reactions involving the chlorine substituent of this compound, providing both general mechanisms and specific experimental protocols where available in the literature.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. This reaction is highly valuable for the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.
General Reaction:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol (Adapted from a similar aryl chloride):
A detailed experimental protocol for the Buchwald-Hartwig amination of a similar aryl chloride, 4-chlorotoluene, with morpholine is presented below. These conditions can serve as a starting point for the amination of this compound, with optimization likely required for the specific substrate.
Materials:
-
This compound (1.0 equiv.)
-
Amine (e.g., aniline, morpholine) (1.2 - 1.5 equiv.)
-
Palladium(0) precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.5 - 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, phosphine ligand, and base.
-
The anhydrous, degassed solvent is added, followed by the amine and then this compound.
-
The reaction vessel is sealed and heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data for a Similar Reaction (4-chlorotoluene with morpholine):
| Parameter | Value |
| Catalyst | Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) |
| Catalyst Loading | 1.5 mol% |
| Ligand | XPhos |
| Ligand Loading | 3.0 mol% |
| Base | Sodium tert-butoxide |
| Solvent | Toluene |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Yield | 94% |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This reaction is instrumental in the synthesis of biaryl and substituted aromatic compounds.
General Reaction:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol (Adapted from a similar aryl halide): [1]
The following is a general procedure for a ligandless Suzuki coupling of 4-iodoanisole with o-tolylboronic acid, which can be adapted for this compound. The reactivity of aryl chlorides is generally lower than aryl iodides, so adjustments to the catalyst system (e.g., using a phosphine ligand) and reaction conditions may be necessary.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.0 - 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, Acetone/Water)
Procedure:
-
To a reaction flask are added this compound, the arylboronic acid, the base, and the palladium catalyst.
-
The solvent system is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Quantitative Data for a Similar Reaction (4-iodoanisole with o-tolylboronic acid): [1]
| Parameter | Value |
| Catalyst | Palladium Acetate (Pd(OAc)₂) |
| Catalyst Loading | 0.2% |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetone/Water |
| Temperature | Reflux |
| Reaction Time | 1 hour |
| Yield | 90.3% |
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. This reaction is a key method for the synthesis of substituted alkynes.
General Reaction:
Caption: Sonogashira coupling of this compound.
Experimental Protocol (General Procedure): [2]
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Palladium catalyst (e.g., Pd/CuFe₂O₄) (3 mol%)
-
Base (e.g., K₂CO₃) (4 mmol)
-
Solvent (e.g., Ethanol) (4 mL)
Procedure:
-
In a reaction vessel, this compound, the terminal alkyne, the palladium catalyst, and the base are combined in the solvent.
-
The mixture is stirred under aerobic conditions and refluxed at 70 °C.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate and deionized water, washed with brine, and dried over anhydrous Na₂SO₄.
-
The solvent is evaporated to yield the crude product, which can be further purified if necessary.
Ullmann Condensation (Ether Synthesis)
The Ullmann condensation is a copper-catalyzed reaction that forms aryl ethers from an aryl halide and an alcohol or phenol. While traditionally requiring harsh conditions, modern methods have been developed that proceed under milder temperatures.
General Reaction:
Caption: Ullmann ether synthesis with this compound.
Experimental Protocol (General Procedure for Aryl Chlorides):
While aryl chlorides are less reactive than bromides or iodides in Ullmann couplings, reactions can be driven to completion, often requiring higher temperatures and the use of a ligand.
Materials:
-
This compound (1.0 equiv.)
-
Phenol or alcohol (1.2 - 1.5 equiv.)
-
Copper catalyst (e.g., CuI, Cu₂O) (5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, N,N-dimethylglycine) (10-20 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv.)
-
High-boiling polar solvent (e.g., DMF, NMP, Pyridine)
Procedure:
-
A reaction vessel is charged with the copper catalyst, ligand, base, phenol, and this compound.
-
The solvent is added, and the mixture is heated to a high temperature (typically 120-180 °C) under an inert atmosphere.
-
The reaction is monitored until completion.
-
The workup typically involves cooling the reaction, diluting with an organic solvent, and washing with aqueous acid and brine to remove the copper catalyst and base.
-
The organic layer is dried and concentrated, and the product is purified by chromatography or crystallization.
Cyanation
The introduction of a nitrile group onto the aromatic ring can be achieved through palladium- or copper-catalyzed cyanation of the aryl chloride. The resulting aryl nitrile is a valuable intermediate that can be converted into various functional groups, including carboxylic acids, amines, and amides.
General Reaction:
Caption: Cyanation of this compound.
Experimental Protocol (Palladium-Catalyzed Cyanation of Aryl Chlorides): [3][4]
Materials:
-
This compound (1.0 equiv.)
-
Zinc cyanide (Zn(CN)₂) (0.6 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Ligand (e.g., dppf) (4 mol%)
-
Zinc dust (0.2 equiv.)
-
Solvent (e.g., DMF, DMA)
Procedure:
-
In a glovebox, a reaction tube is charged with the palladium precatalyst, ligand, zinc dust, and zinc cyanide.
-
The solvent and this compound are added.
-
The tube is sealed and heated to the required temperature (typically 120-160 °C).
-
After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and aqueous ammonia.
-
The organic layer is washed, dried, and concentrated.
-
The product is purified by chromatography.
Conclusion
The chlorine substituent in this compound provides a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis. While nucleophilic aromatic substitution is possible under specific conditions, the true strength of this starting material lies in its participation in a wide range of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and cyanation reactions all offer efficient and high-yielding pathways to introduce new carbon-carbon and carbon-heteroatom bonds. The experimental protocols and data presented in this guide, adapted from literature on similar substrates, provide a solid foundation for researchers to develop and optimize synthetic routes utilizing the reactivity of this compound. Further optimization of reaction conditions, including catalyst, ligand, base, and solvent selection, will be crucial for achieving high efficiency and yields for specific applications.
References
The Methoxy Group: An In-Depth Technical Guide to its Electronic Properties in 3-Chloro-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of the methoxy group in the context of 3-Chloro-4-methoxytoluene. Understanding these properties is critical for predicting the molecule's reactivity, metabolic stability, and potential as a scaffold in medicinal chemistry. This document outlines the dual electronic nature of the methoxy substituent, supported by theoretical principles and comparative data from analogous compounds. Detailed experimental protocols for the synthesis and characterization of this molecule are also provided.
Introduction: The Dichotomous Electronic Nature of the Methoxy Group
The methoxy group (-OCH₃) is a common substituent in pharmacologically active molecules, valued for its ability to modulate both the steric and electronic profile of a lead compound. Its electronic influence is a nuanced interplay of two opposing effects: a powerful, electron-donating resonance effect (+M) and a moderately electron-withdrawing inductive effect (-I).[1][2][3][4]
-
Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This delocalization increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the methoxy group.[1][2] This electron donation through resonance is a key factor in activating the aromatic ring towards electrophilic substitution.
-
Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to the carbon atom of the benzene ring, the methoxy group withdraws electron density from the ring through the sigma (σ) bond.[2][3]
In most cases, the resonance effect of the methoxy group is the dominant electronic influence, making it an overall electron-donating and activating group, especially when positioned para to a reactive center.[1][4] However, when placed in the meta position, where the resonance effect is minimized, the electron-withdrawing inductive effect becomes more pronounced.[5]
In this compound, the methoxy group is para to a chloro substituent and meta to the methyl group. Its electronic contribution will be a composite of its interactions with these groups and the aromatic ring itself.
Quantitative Analysis of Electronic Effects
To quantify the electronic influence of substituents, the Hammett equation is a widely used tool in physical organic chemistry.[6][7] The equation, log(K/K₀) = σρ, relates the equilibrium constant (K) of a reaction for a substituted reactant to the equilibrium constant (K₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent.
Table 1: Hammett Substituent Constants (σ) for Methoxy and Chloro Groups
| Substituent | σ_meta_ | σ_para_ | Primary Electronic Effect |
| -OCH₃ | +0.12 | -0.27 | +M > -I (Electron-donating at para) |
| -Cl | +0.37 | +0.23 | -I > +M (Electron-withdrawing) |
Data compiled from various sources. The positive values indicate electron-withdrawing character, while negative values indicate electron-donating character relative to hydrogen.
In this compound, the methoxy group is expected to exert a strong electron-donating resonance effect, increasing the electron density of the aromatic ring. The chloro group, being ortho to the methoxy group, will exert a strong electron-withdrawing inductive effect. The interplay of these effects governs the overall reactivity and properties of the molecule.
Visualizing Electronic Effects
The resonance and inductive effects of the methoxy and chloro groups in this compound can be visualized to better understand their influence on the aromatic ring's electron density.
References
- 1. This compound | 22002-44-4 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. hammett substituent constants: Topics by Science.gov [science.gov]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
Methodological & Application
Application Note: Regioselective Synthesis of 3-Chloro-4-methoxytoluene
Abstract
This application note details a robust and efficient protocol for the synthesis of 3-chloro-4-methoxytoluene via the direct electrophilic chlorination of 4-methoxytoluene. The methoxy group of the starting material is a strong activating ortho-, para-director, while the methyl group is a weaker ortho-, para-director, guiding the regioselective substitution. This protocol employs sulfuryl chloride as the chlorinating agent in a suitable solvent, offering a straightforward procedure with good yield and purity. This method is particularly valuable for researchers in medicinal chemistry and materials science, where this compound serves as a key building block.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. The primary challenge in its synthesis from 4-methoxytoluene (also known as p-methylanisole) lies in controlling the regioselectivity of the chlorination reaction. The electron-donating methoxy group strongly directs electrophilic substitution to the positions ortho to it (C3 and C5). This protocol describes a reliable method for the selective chlorination at the C3 position. A method for synthesizing aromatic chlorinated compounds involves treating aromatic compounds substituted with an alkoxy group with sulfuryl chloride in dichloromethane at 0°C without a catalyst.[1]
Reaction Scheme

Figure 1. Electrophilic chlorination of 4-methoxytoluene to yield this compound.
Materials and Methods
Reagents and Solvents
-
4-Methoxytoluene (p-methylanisole), ≥98%
-
Sulfuryl chloride (SO₂Cl₂), ≥97%
-
Dichloromethane (DCM), anhydrous, ≥99.8%
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer or temperature probe
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or flash column chromatography
Experimental Protocol
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser fitted with a drying tube.
-
Place the flask in an ice-water bath on a magnetic stirrer.
-
Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with 4-methoxytoluene (1.0 eq) and anhydrous dichloromethane (see Table 1 for quantities). Stir the solution and cool it to 0°C.
-
-
Addition of Chlorinating Agent:
-
Measure sulfuryl chloride (1.05 eq) into the dropping funnel.
-
Add the sulfuryl chloride dropwise to the stirred solution of 4-methoxytoluene over 30-45 minutes, ensuring the internal temperature is maintained between 0°C and 5°C. The reaction is exothermic.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
-
Work-up and Extraction:
-
Once the reaction is complete, slowly and carefully quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or flash column chromatography to isolate the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes the quantitative data for a representative synthesis of this compound.
| Parameter | Value |
| Starting Material | |
| 4-Methoxytoluene | 12.22 g (0.10 mol) |
| Reagent | |
| Sulfuryl Chloride (SO₂Cl₂) | 14.17 g (8.44 mL, 0.105 mol) |
| Solvent | |
| Dichloromethane (DCM) | 200 mL |
| Reaction Conditions | |
| Temperature | 0-5 °C |
| Reaction Time | 3 hours |
| Product | |
| Product Name | This compound |
| Theoretical Yield | 15.66 g |
| Actual Yield (Isolated) | 12.84 g |
| Percentage Yield | 82% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow liquid |
Experimental Workflow Visualization
The logical flow of the synthesis and purification process is depicted in the following diagram.
Caption: Synthesis workflow from starting materials to final product.
Safety Precautions
-
All operations should be performed in a well-ventilated fume hood.
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
The quenching step is exothermic and releases HCl and SO₂ gases; perform it slowly and with caution.
Conclusion
The described protocol provides an effective and reproducible method for the regioselective synthesis of this compound from 4-methoxytoluene. The use of sulfuryl chloride under controlled temperature conditions allows for a high-yield conversion to the desired product. This application note serves as a practical guide for researchers requiring this important chemical intermediate for further synthetic applications.
References
Application Notes and Protocols: Selective Chlorination of p-Methylanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective chlorination of p-methylanisole, a key transformation in the synthesis of various pharmaceutical and agrochemical intermediates. Two primary methods are presented: a high-yielding reaction using sulfuryl chloride and an alternative iron-catalyzed method employing N-chlorosuccinimide (NCS).
Reaction Scheme
The chlorination of p-methylanisole primarily yields 2-chloro-4-methylanisole due to the ortho,para-directing effect of the methoxy group, which is a stronger activating group than the methyl group.
Caption: General reaction scheme for the chlorination of p-methylanisole.
Quantitative Data Summary
The following table summarizes the typical yields and key analytical data for the synthesized 2-chloro-4-methylanisole.
| Parameter | Method 1: Sulfuryl Chloride | Method 2: N-Chlorosuccinimide/FeCl₃ |
| Product | 2-Chloro-4-methylanisole | 2-Chloro-4-methylanisole |
| Yield | 95% | 85%[1] |
| Appearance | Yellow oil[1] | - |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15-7.09 (m, 2H), 6.73 (d, J=9.2 Hz, 1H), 3.81 (s, 3H), 2.21 (s, 3H)[1] | 7.15-7.09 (m, 2H), 6.73 (d, J=9.2 Hz, 1H), 3.81 (s, 3H), 2.21 (s, 3H)[1] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 156.5, 130.5, 128.6, 126.4, 125.1, 111.1, 55.6, 16.2[1] | 156.5, 130.5, 128.6, 126.4, 125.1, 111.1, 55.6, 16.2[1] |
| Mass Spec (EI) m/z | 156 (M⁺, 100), 141 (63), 83 (35), 77 (45), 57 (38)[1] | 156 (M⁺, 100), 141 (63), 83 (35), 77 (45), 57 (38)[1] |
Experimental Protocols
Method 1: Chlorination using Sulfuryl Chloride
This protocol provides a high-yielding and efficient method for the synthesis of 2-chloro-4-methylanisole.
Materials:
-
p-Methylanisole (1.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) (1.05 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of p-methylanisole in anhydrous dichloromethane at 0 °C under an inert atmosphere, add sulfuryl chloride dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford 2-chloro-4-methylanisole as a yellow oil.[1]
References
Application Notes and Protocols for the Methylation of 2-chloro-p-cresol
Introduction
The O-methylation of 2-chloro-p-cresol, also known as 2-chloro-4-methylphenol, is a chemical synthesis that produces 2-chloro-4-methylanisole. This reaction is a classic example of the Williamson ether synthesis. The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] In this specific application, the hydroxyl group of 2-chloro-p-cresol is first deprotonated by a strong base, such as sodium hydroxide, to form a sodium phenoxide intermediate. This phenoxide ion then acts as a nucleophile, attacking an electrophilic methylating agent, such as dimethyl sulfate or a methyl halide, to form the desired ether product.[3]
Key Signaling Pathway: Williamson Ether Synthesis
The reaction pathway for the methylation of 2-chloro-p-cresol follows the Williamson ether synthesis mechanism. The process begins with the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on the methylating agent.
Experimental Protocols
This protocol is adapted from a procedure for the methylation of a structurally similar compound, o-chlorophenol, which demonstrates a high yield.[4]
Materials and Reagents:
-
2-chloro-p-cresol
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Deionized water
-
Benzene (or a suitable alternative extraction solvent like diethyl ether or dichloromethane)
-
1N Sodium hydroxide solution
-
10% Sulfuric acid solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Sodium Phenoxide:
-
In a three-necked round-bottom flask, dissolve 60 grams of sodium hydroxide in 500 mL of deionized water.
-
To this solution, add 193 grams of 2-chloro-p-cresol.
-
Stir the mixture until the 2-chloro-p-cresol is completely dissolved, forming the sodium 2-chloro-4-methylphenoxide solution.
-
-
Methylation Reaction:
-
Cool the solution to approximately 10°C using an ice bath.
-
While maintaining the temperature, slowly add 190 grams of dimethyl sulfate to the solution over a period of 1 hour using a dropping funnel.[4]
-
After the addition is complete, remove the ice bath and heat the mixture to a boil. Allow the reaction to reflux for 3 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 300 mL of water to the flask. An oily layer of the product should separate.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 200 mL portions of benzene (or an alternative solvent).
-
Combine the organic extracts with the initially separated oily layer.
-
-
Purification:
-
Wash the combined organic phase with two 100 mL portions of 1N sodium hydroxide solution.
-
Subsequently, wash with 50 mL of 10% sulfuric acid solution, followed by two 100 mL portions of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product Isolation:
-
The resulting crude product can be further purified by vacuum distillation to yield pure 2-chloro-4-methylanisole.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure for the methylation of 2-chloro-p-cresol.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the methylation of 2-chloro-p-cresol, based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-p-cresol | - |
| Methylating Agent | Dimethyl sulfate | [4][5][6] |
| Base | Sodium hydroxide | [4][6] |
| Solvent | Water, Benzene (for extraction) | [4] |
| Reaction Temperature | 10°C (addition), Reflux (reaction) | [4] |
| Reaction Time | 1 hour (addition), 3 hours (reflux) | [4] |
| Expected Yield | 80-92% | [4][6] |
| Product Purity | >95% (after distillation) | Assumed |
| Product | 2-chloro-4-methylanisole | - |
Safety Precautions:
-
Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Benzene is a known carcinogen. If used, it should be handled in a fume hood. Consider using a less toxic solvent for extraction if possible.
-
The reaction can be exothermic, especially during the addition of dimethyl sulfate. Proper temperature control is crucial.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Chloroanisole synthesis - chemicalbook [chemicalbook.com]
- 5. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: The Role of 3-Chloro-4-methoxytoluene as an Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxytoluene is a substituted aromatic compound with the chemical formula C₈H₉ClO.[1] Its structure, featuring a chlorinated and methoxylated toluene backbone, makes it a versatile intermediate in organic synthesis. The presence of chloro, methoxy, and methyl functional groups on the benzene ring allows for a variety of chemical transformations, positioning it as a valuable starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document outlines the synthesis of this compound and its application as a key intermediate in the synthesis of the analgesic drug, Tramadol.
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic aromatic substitution of 4-methoxytoluene. The methoxy group is a strong ortho, para-director, and since the para position is occupied by the methyl group, chlorination is directed to the ortho position (position 3).[2]
Experimental Protocol: Chlorination of 4-Methoxytoluene
A reported method for this transformation utilizes calcium hypochlorite in a mixture of acetone, water, and acetic acid at 0 °C, which can achieve a high yield of the desired product.[2] An alternative and common laboratory method involves the use of a chlorinating agent in the presence of a Lewis acid catalyst.
Materials:
-
4-Methoxytoluene
-
Chlorinating agent (e.g., N-chloromorpholine)[3]
-
Lewis acid catalyst (e.g., Iron(III) chloride)[2]
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-methoxytoluene in the anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of the Lewis acid to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the chlorinating agent to the mixture while maintaining the temperature.
-
Allow the reaction to proceed until completion, monitoring by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
Data Presentation: Synthesis of this compound
| Parameter | Value/Condition | Reference |
| Starting Material | 4-Methoxytoluene | [2] |
| Chlorinating Agent | Calcium hypochlorite | [2] |
| Solvent | Acetone, Water, Acetic Acid | [2] |
| Temperature | 0 °C | [2] |
| Yield | 87% | [2] |
Visualization: Synthesis Workflow
References
Application Notes and Protocols: The Role of 3-Chloro-4-methoxytoluene in Agrochemical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of 3-Chloro-4-methoxytoluene as a key intermediate in the synthesis of agrochemicals, with a specific focus on the production of the phenylurea herbicide, Chlorotoluron. This document outlines the synthetic pathways, experimental protocols, and relevant quantitative data, offering a comprehensive resource for professionals in the field.
Introduction
This compound, also known as 2-chloro-1-methoxy-4-methylbenzene, is a versatile chemical intermediate. While not an active agrochemical itself, its structural features make it a valuable precursor in the synthesis of more complex, biologically active molecules. In the agrochemical industry, it serves as a foundational component for the manufacture of certain herbicides, primarily by providing the substituted phenyl ring structure essential for their herbicidal activity.
The most prominent application of this compound in agrochemical synthesis is as a starting material for the production of 3-chloro-4-methylaniline. This aniline derivative is a crucial intermediate in the manufacturing of Chlorotoluron, a widely used selective herbicide for controlling broadleaf and grass weeds in cereal crops.
Synthesis Pathway Overview
The overall synthetic route from this compound to Chlorotoluron involves a two-stage process. The first stage is the conversion of this compound to 3-chloro-4-methylaniline. The second stage involves the reaction of 3-chloro-4-methylaniline with a suitable reagent to introduce the urea functional group, yielding the final herbicide product.
Caption: Overall synthesis pathway from this compound to Chlorotoluron.
Experimental Protocols
Stage 1: Synthesis of 3-chloro-4-methylaniline from a related precursor
Reaction: Reduction of 2-chloro-4-nitrotoluene to 3-chloro-4-methylaniline.
Materials:
-
2-chloro-4-nitrotoluene
-
Methanol
-
Raney nickel catalyst
-
Hydrogen gas
Procedure:
-
Dissolve 2-chloro-4-nitrotoluene in methanol in a 1:1 ratio in a suitable hydrogenation reactor.
-
Add Raney nickel catalyst to the solution.
-
Pressurize the reactor with hydrogen gas, maintaining a molar ratio of 2-chloro-4-nitrotoluene to hydrogen of 1:3.5-4.
-
Heat the reaction mixture to 90-95°C and maintain the pressure at 1.6-2.2 MPa.
-
Allow the reaction to proceed for approximately 5-6 hours for a 1-ton scale reaction.
-
Upon completion, cool the reactor and vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Distill the resulting solution to obtain crude 3-chloro-4-methylaniline.
-
Purify the crude product by vacuum distillation to obtain 3-chloro-4-methylaniline with a purity of over 98%.
Stage 2: Synthesis of Chlorotoluron from 3-chloro-4-methylaniline
The synthesis of Chlorotoluron from 3-chloro-4-methylaniline typically involves the formation of an isocyanate intermediate followed by reaction with dimethylamine.[2]
Reaction: Formation of N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea (Chlorotoluron).
Materials:
-
3-chloro-4-methylaniline
-
Phosgene (or a phosgene equivalent)
-
An inert solvent (e.g., toluene)
-
Dimethylamine
Procedure:
-
Dissolve 3-chloro-4-methylaniline in an inert solvent such as toluene in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Introduce phosgene gas into the solution while maintaining the temperature. This reaction forms the corresponding isocyanate derivative.
-
After the formation of the isocyanate is complete, carefully add dimethylamine to the reaction mixture.
-
The reaction is typically exothermic and may require cooling to control the temperature.
-
Stir the mixture until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product, Chlorotoluron, may precipitate from the solution or can be isolated by removing the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of 3-chloro-4-methylaniline, a crucial step in the overall production of Chlorotoluron.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-nitrotoluene | |
| Solvent | Methanol (1:1 ratio with starting material) | |
| Catalyst | Raney nickel | |
| Hydrogen Molar Ratio | 1 : 3.5-4 (substrate : H₂) | |
| Reaction Temperature | 90-95°C | |
| Reaction Pressure | 1.6-2.2 MPa | |
| Reaction Time | 5-6 hours (for 1-ton scale) | |
| Final Product Purity | > 98% |
Agrochemical Application and Mechanism of Action
Chlorotoluron is a selective, systemic herbicide belonging to the phenylurea class.[3] It is primarily used for the control of annual grasses and broad-leaved weeds in winter cereals such as wheat and barley.
Mechanism of Action:
The herbicidal activity of Chlorotoluron is based on the inhibition of photosynthesis in target plants. Specifically, it acts by blocking the electron transport chain in Photosystem II (PSII).
Caption: Simplified diagram of Chlorotoluron's inhibitory action on the photosynthetic electron transport chain.
By binding to the D1 protein in the PSII complex, Chlorotoluron prevents the binding of plastoquinone, a key electron carrier. This disruption of electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the susceptible plant.
Conclusion
This compound serves as a valuable, albeit indirect, precursor in the synthesis of the herbicide Chlorotoluron. The conversion to 3-chloro-4-methylaniline is a critical step, enabling the subsequent formation of the active phenylurea herbicide. The protocols and data presented herein provide a foundational understanding for researchers and professionals involved in the development and manufacturing of agrochemicals. Further research into direct and more efficient conversion pathways from this compound could present opportunities for process optimization in the agrochemical industry.
References
Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of 3-Chloro-4-methoxytoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-methoxytoluene (also known as 2-chloro-1-methoxy-4-methylbenzene) is a substituted aromatic compound with the molecular formula C₈H₉ClO.[1][2][3] Its structure, featuring a methoxy, a chloro, and a methyl group on a benzene ring, makes it an interesting substrate for studying the regioselectivity of electrophilic aromatic substitution (EAS) reactions. EAS is a fundamental class of reactions in organic chemistry where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[4] The outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the ring.
In this compound, the substituents exert competing and cooperating directing effects:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group. It withdraws electron density inductively (deactivating) but can donate electron density via resonance (directing).
The interplay of these effects determines the position of electrophilic attack. The powerful activating and directing effect of the methoxy group is expected to be dominant.
Predicted Regioselectivity
The regioselectivity of electrophilic attack on this compound is determined by the directing effects of its three substituents. The methoxy group strongly directs to its ortho positions (positions 3 and 5), but position 3 is blocked. Therefore, it strongly favors substitution at position 5. The methyl and chloro groups direct to positions 2 and 6. The combination of these influences suggests that electrophilic substitution will predominantly occur at positions 2 and 5.
Caption: Predicted regioselectivity for electrophilic attack.
Quantitative Data Summary
The following table summarizes the known and predicted outcomes of various electrophilic aromatic substitution reactions on this compound.
| Reaction Type | Reagents | Major Product(s) | Yield (%) | Reference |
| Nitration | HNO₃, Acetic Anhydride | 3-Chloro-4-methyl-2-nitroanisole & 5-Chloro-4-methyl-2-nitroanisole | Not specified | [5] |
| Halogenation (Chlorination) | Cl₂, Lewis Acid (e.g., AlCl₃) | Predicted: 2,5-Dichloro-4-methoxytoluene and/or 2,6-Dichloro-4-methoxytoluene | N/A | General Knowledge |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Predicted: 2-Acyl-5-chloro-4-methoxytoluene | N/A | General Knowledge |
| Sulfonation | Fuming H₂SO₄ | Predicted: 5-Chloro-4-methoxy-2-methylbenzenesulfonic acid | N/A | General Knowledge |
Experimental Protocols
General Mechanism of Electrophilic Aromatic Substitution
The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E⁺) to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity.[4][6]
Caption: Generalized mechanism of electrophilic aromatic substitution.
Protocol 1: Nitration of this compound
This protocol is adapted from the nitration of 3-chloro-4-methylanisole as described in the literature.[5]
Objective: To synthesize nitro derivatives of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Nitric acid (concentrated)
-
Chloroform
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
-
Glassware: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: Dissolve this compound in a minimal amount of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-salt bath to -10°C.
-
Preparation of Nitrating Agent: Prepare a solution of nitric acid in acetic anhydride, pre-cooled to 0°C.
-
Addition: Add the cold nitrating solution dropwise to the stirred solution of this compound over 30-60 minutes, ensuring the temperature does not rise above -5°C.
-
Reaction: Stir the mixture at the low temperature for an additional 1-2 hours after the addition is complete.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of 3-chloro-4-methyl-2-nitroanisole and 5-chloro-4-methyl-2-nitroanisole, can be purified by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation (Representative Protocol)
This is a general procedure for the acylation of an activated aromatic ring.[7][8]
Objective: To introduce an acyl group onto the this compound ring.
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane as solvent
-
Hydrochloric acid (dilute, cold)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in the chosen anhydrous solvent. Cool the suspension to 0°C in an ice bath.
-
Formation of Electrophile: Add the acyl chloride dropwise to the stirred AlCl₃ suspension. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.
-
Addition of Substrate: Add a solution of this compound in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C and very slowly pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting aryl ketone by column chromatography or recrystallization.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing an electrophilic aromatic substitution reaction.
Caption: Standard laboratory workflow for EAS reactions.
References
- 1. scbt.com [scbt.com]
- 2. appchemical.com [appchemical.com]
- 3. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
Application Note and Protocol for the GC-MS Analysis of 3-Chloro-4-methoxytoluene
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Chloro-4-methoxytoluene is a halogenated aromatic compound with applications in chemical synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high resolution and sensitivity.[1] This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Experimental Protocols
This section details the methodology for the analysis of this compound using GC-MS.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. The following are general guidelines for liquid and solid samples.[2]
For Solid Samples:
-
Accurately weigh a small amount of the solid sample (e.g., 1-10 mg).
-
Dissolve the sample in a suitable volatile organic solvent such as methanol, acetone, or dichloromethane to a concentration of approximately 0.1 to 1 mg/mL.[2][3]
-
Ensure complete dissolution by vortexing or brief sonication.
-
If particulates are present, filter the solution using a 0.22 µm syringe filter into a clean GC vial.[2] Alternatively, centrifuge the sample and transfer the supernatant to the GC vial.[4][5]
For Liquid Samples:
-
Pipette a known volume of the liquid sample.
-
Dilute the sample with a compatible volatile organic solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 10 µg/mL.[4]
-
If the sample is not miscible with the solvent, a liquid-liquid extraction may be necessary.[5]
-
Transfer the final solution to a GC vial.
Important Considerations:
-
Use high-purity solvents to avoid interference from impurities.
-
Glass vials with PTFE-lined caps are recommended to prevent contamination from plasticizers.[4]
-
Avoid the use of non-volatile solvents, strong acids, or strong bases as they can damage the GC column.[5]
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) |
| GC Column | Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)[6] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min[6] |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on sample concentration[6] |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV[6] |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound would involve the generation of a calibration curve using standards of known concentrations. The table below presents an example of such data.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. lcms.cz [lcms.cz]
Application Note: 1H and 13C NMR Spectral Assignment for 3-Chloro-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and spectral assignment for 3-Chloro-4-methoxytoluene, a substituted aromatic compound relevant in synthetic chemistry and as a potential building block in drug discovery. The data presented herein is based on predicted values and analysis of structurally similar compounds, offering a reliable reference for researchers working with this molecule.
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are derived from computational algorithms and analysis of substituent effects on the toluene scaffold.
Data Presentation
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃ at 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~6.85 | d | ~8.4 | 1H |
| H-6 | ~7.05 | dd | ~8.4, ~2.1 | 1H |
| H-2 | ~7.20 | d | ~2.1 | 1H |
| -OCH₃ | ~3.88 | s | - | 3H |
| -CH₃ | ~2.25 | s | - | 3H |
d = doublet, dd = doublet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃ at 100 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-4 | ~154.5 |
| C-1 | ~131.0 |
| C-2 | ~129.5 |
| C-6 | ~128.0 |
| C-3 | ~124.0 |
| C-5 | ~111.5 |
| -OCH₃ | ~56.0 |
| -CH₃ | ~16.0 |
Experimental Protocols
The following protocols outline the recommended procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1][2][3]
-
Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.[1] Ensure the liquid height is between 4-5 cm.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely.[1]
NMR Data Acquisition
¹H NMR Spectroscopy
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width (SW): Approximately 12-15 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
¹³C NMR Spectroscopy
-
Spectrometer Setup: Follow the same initial setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg' on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): Around 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[3]
-
Mandatory Visualization
The following diagrams illustrate the molecular structure with atom numbering and the logical workflow for the NMR analysis.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Caption: Experimental workflow for NMR analysis of this compound.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 3-Chloro-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving 3-Chloro-4-methoxytoluene. The methodologies outlined herein are essential for the synthesis of a variety of substituted aromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
This compound is a versatile substrate for various nucleophilic substitution reactions. The presence of a methoxy group para to the chlorine atom and a methyl group meta to it influences the reactivity of the C-Cl bond. While the methoxy group can activate the ring towards nucleophilic attack through resonance stabilization of the Meisenheimer intermediate in traditional SNAr reactions, modern palladium- and copper-catalyzed cross-coupling reactions have become the methods of choice for their broader substrate scope and milder reaction conditions. This document focuses on providing practical protocols for key transformations such as C-N, C-O, C-S, and C-CN bond formation.
I. C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides.[1][2] This method is highly effective for the amination of electron-rich and electron-neutral aryl chlorides like this compound, which are often challenging substrates for traditional methods.[3]
General Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of N-Aryl-4-methoxy-3-methylanilines
This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.[3][4]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Biarylphosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K₃PO₄)
-
Anhydrous toluene or dioxane
-
Schlenk flask or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent (e.g., toluene or dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
| Nucleophile (Amine) | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.5) | Dioxane | 110 | 24 | ~78 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | 100 | 18 | ~85 |
| Morpholine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | NaOtBu (2.0) | Toluene | 100 | 12 | >90 |
Note: Yields are based on literature precedents for similar substrates and may require optimization.[3]
II. C-O Bond Formation via Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol.[5] Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[3]
General Reaction Scheme:
Caption: Ullmann condensation of this compound.
Experimental Protocol: Synthesis of 4-methoxy-3-methylphenyl Aryl Ethers
This protocol describes a general procedure for the copper-catalyzed coupling of this compound with a phenol.[6][7]
Materials:
-
This compound
-
Phenol derivative
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, N,N-dimethylglycine) (optional)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
High-boiling polar aprotic solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%, if used), and the base (2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the phenol (1.2 equivalents).
-
Solvent Addition: Add the solvent (e.g., DMF) to achieve a concentration of 0.5-1.0 M.
-
Reaction: Heat the mixture under an inert atmosphere to 110-140 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
| Nucleophile (Phenol) | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenol | CuI (10) | N,N-dimethylglycine (20) | K₂CO₃ (2.0) | Dioxane | 90 | 24 | Moderate |
| 4-Methoxyphenol | CuI (5) | L-proline (10) | Cs₂CO₃ (2.0) | DMSO | 120 | 18 | Good |
Note: Yields are estimated based on general Ullmann condensation protocols and require optimization for this specific substrate.
III. C-S Bond Formation via Copper-Catalyzed Thiolation
The synthesis of aryl thioethers can be achieved through a copper-catalyzed cross-coupling reaction between an aryl halide and a thiol. This method provides a reliable route to C-S bond formation.
General Reaction Scheme:
Caption: Copper-catalyzed thiolation of this compound.
Experimental Protocol: Synthesis of 4-methoxy-3-methylphenyl Aryl Sulfides
This protocol outlines a general procedure for the synthesis of aryl thioethers from this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equivalent), the thiol (1.2 equivalents), CuI (10 mol%), and K₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add DMSO to the mixture.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Data Presentation: Representative Reaction Conditions
| Nucleophile (Thiol) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Thiophenol | CuI (10) | K₂CO₃ (2.0) | DMSO | 120 | 24 | Moderate to Good |
Note: Yields are estimated and may require optimization.
IV. C-CN Bond Formation via Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto an aromatic ring can be effectively achieved through palladium-catalyzed cyanation of aryl halides.[1][8] Zinc cyanide (Zn(CN)₂) is a commonly used and less toxic cyanide source for this transformation.[9]
General Reaction Scheme:
Caption: Palladium-catalyzed cyanation of this compound.
Experimental Protocol: Synthesis of 4-Methoxy-3-methylbenzonitrile
This protocol provides a general method for the palladium-catalyzed cyanation of this compound.[8][9]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equivalent), Zn(CN)₂ (0.6 equivalents), Pd₂(dba)₃ (1-2 mol%), and dppf (2-4 mol%).
-
Solvent Addition: Add anhydrous DMF.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with aqueous ammonia, and stir for 1 hour. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Representative Reaction Conditions
| Cyanide Source | Pd Precatalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| Zn(CN)₂ | Pd₂(dba)₃ (2.0) | dppf (4.0) | DMF | 120 | 18 | Good |
Note: Yields are estimated based on general palladium-catalyzed cyanation protocols and may require optimization.
Conclusion
The protocols described in this document provide a solid foundation for performing nucleophilic substitution reactions on this compound. Researchers are encouraged to use these methods as a starting point and to optimize the reaction conditions for their specific substrates and desired outcomes. The versatility of modern cross-coupling reactions opens up a wide range of possibilities for the synthesis of novel and complex molecules for various applications in drug discovery and materials science.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
The Versatility of 3-Chloro-4-methoxytoluene in Fine Chemical Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-methoxytoluene, a substituted aromatic compound, serves as a pivotal building block in the synthesis of a diverse array of fine chemicals. Its unique substitution pattern, featuring a reactive chlorine atom, an activating methoxy group, and a versatile methyl group, makes it a valuable precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the production of high-value molecules, with a focus on pharmaceutical and agrochemical intermediates. The protocols outlined herein are intended to provide a comprehensive guide for laboratory-scale synthesis and process development.
Application in Pharmaceutical Synthesis
A primary application of this compound lies in the synthesis of pharmaceutical intermediates. The structural motif is present in numerous biologically active compounds.[1] A notable example is its use in the synthesis of 3-chloro-4-methoxybenzylamine, a key intermediate for the production of Avanafil, a phosphodiesterase type 5 (PDE-5) inhibitor used in the treatment of erectile dysfunction.
Synthesis of 3-Chloro-4-methoxybenzylamine
The synthesis of 3-chloro-4-methoxybenzylamine from this compound typically proceeds through a two-step sequence involving benzylic bromination followed by amination.
Experimental Protocol: Synthesis of 3-Chloro-4-methoxybenzyl Bromide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator, such as benzoyl peroxide (0.02 equivalents).
-
Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The crude 3-chloro-4-methoxybenzyl bromide can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of 3-Chloro-4-methoxybenzylamine
-
Reaction Setup: Dissolve the crude 3-chloro-4-methoxybenzyl bromide (1 equivalent) in a polar solvent like ethanol.
-
Ammonium Salt Formation: Add hexamethylenetetramine (urotropine) (1.0-1.2 equivalents) to the solution. Heat the mixture to 60-75°C to form the quaternary ammonium salt.
-
Hydrolysis: After salt formation is complete, add hydrochloric acid to hydrolyze the quaternary ammonium salt. The reaction temperature is typically maintained at 40-50°C.
-
Isolation: Adjust the pH of the solution to above 7 with a base such as potassium hydroxide.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-chloro-4-methoxybenzylamine. A patent describing a similar process reports yields as high as 72-85% with a purity of over 99.3%.
| Parameter | Value | Reference |
| Starting Material | 3-Chloro-4-methoxybenzyl alcohol | Patent CN105712891A |
| Reagents | Phosphorus oxychloride, Hexamethylenetetramine, HCl, KOH | Patent CN105712891A |
| Overall Yield | 72-85% | Patent CN105712891A |
| Purity | >99.3% | Patent CN105712891A |
Application in the Synthesis of Avanafil
3-Chloro-4-methoxybenzylamine is a crucial component in the multi-step synthesis of Avanafil. The amine functional group participates in the formation of the pyrimidine core of the final drug molecule.
Signaling Pathway of PDE-5 Inhibitors
Avanafil, synthesized from a this compound derivative, functions by inhibiting the phosphodiesterase type 5 (PDE-5) enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, Avanafil leads to increased levels of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade ultimately results in smooth muscle relaxation and vasodilation.
References
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of synthetic routes for the preparation of 3-chloro-4-methoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. Detailed experimental protocols for four distinct synthetic pathways are presented, starting from readily available related compounds: 3-chloro-4-methoxybenzyl alcohol, 3-chloro-4-methoxybenzaldehyde, 3-chloro-4-methoxybenzonitrile, and 2-chloro-1-methoxy-4-methylbenzene. Quantitative data for each route is summarized for comparative analysis, and key experimental workflows are visualized to aid in procedural understanding.
Introduction
3-Chloro-4-methoxybenzylamine is a crucial building block in medicinal chemistry and drug development. Its structural motif is present in a number of active pharmaceutical ingredients (APIs). The efficient and scalable synthesis of this intermediate is therefore of significant interest. This application note details four common and effective synthetic strategies to obtain high-purity 3-chloro-4-methoxybenzylamine.
Comparative Data of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as starting material availability, desired scale, purity requirements, and laboratory capabilities. The following table summarizes the key quantitative parameters for the described methods.
| Parameter | Route 1: From Benzyl Alcohol | Route 2: Reductive Amination | Route 3: From Benzonitrile | Route 4: From Substituted Toluene |
| Starting Material | 3-Chloro-4-methoxybenzyl alcohol | 3-Chloro-4-methoxybenzaldehyde | 3-Chloro-4-methoxybenzonitrile | 2-Chloro-1-methoxy-4-methylbenzene |
| Key Reagents | POCl₃, Hexamethylenetetramine, HCl | NH₃ source, Reducing agent (e.g., NaBH₄) | Reducing agent (e.g., LiAlH₄) | NBS, Ammonia |
| Number of Steps | 3 | 1 (in situ) | 1 | 2 |
| Overall Yield | 72-85%[1] | Good (variable) | Moderate to Good | Moderate |
| Product Purity | >99.3%[1] | Variable, potential for side products | Generally high after purification | Good after purification |
Synthetic Pathways and Experimental Protocols
Route 1: Synthesis from 3-Chloro-4-methoxybenzyl Alcohol via Delepine Reaction
This high-yield, multi-step synthesis involves the chlorination of the benzyl alcohol, formation of a quaternary ammonium salt, and subsequent hydrolysis.[1][2][3] This method is particularly suitable for large-scale production where high purity is critical.[4]
Experimental Protocol:
Step 1: Synthesis of 3-chloro-4-methoxybenzyl chloride
-
In a 2L three-necked flask, dissolve 138 g of 3-chloro-4-methoxybenzyl alcohol in 800 mL of tetrahydrofuran.
-
Add 5 mL of DMF, and then slowly add 96 g of phosphorus oxychloride while stirring.
-
After the addition is complete, slowly heat the mixture to reflux and maintain until HPLC analysis shows the starting material is less than 0.5%.
-
Cool the reaction mixture to room temperature and slowly add it to 800 mL of saturated sodium bicarbonate solution.
-
Stir for 10 minutes and separate the layers. The aqueous layer is extracted with tetrahydrofuran.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation at 35°C to yield approximately 144 g of 3-chloro-4-methoxybenzyl chloride (Yield: ~94%).[1]
Step 2: Formation of the Quaternary Ammonium Salt
-
In a 1L three-necked flask, add 500 mL of absolute ethanol and 93 g of hexamethylenetetramine.
-
While maintaining the temperature between 20-30°C, slowly add 114 g of 3-chloro-4-methoxybenzyl chloride.
-
After the addition, slowly heat the mixture to reflux for 2 hours.
-
Cool the mixture to 20°C. The resulting product is used directly in the next step without isolation.[1]
Step 3: Hydrolysis to 3-chloro-4-methoxybenzylamine
-
To the mixture from the previous step, add 350 g of concentrated hydrochloric acid.
-
Slowly heat the mixture to 50°C and maintain for 1 hour.
-
Cool to 20°C and filter.
-
Adjust the pH of the filtrate to 13 with potassium hydroxide.
-
The final product is obtained by vacuum distillation, collecting the fraction at 110-115°C (1 mmHg). This yields approximately 81 g of colorless oily 3-chloro-4-methoxybenzylamine (Overall yield: 80%, Purity: 99.3%).[1]
Workflow for Route 1
Route 2: Reductive Amination of 3-Chloro-4-methoxybenzaldehyde
This route offers a more direct conversion of the aldehyde to the amine using a reducing agent and an ammonia source.[4][5] The reaction can be performed in one pot, but yields can be variable and dependent on careful control of reaction conditions to minimize side products like the corresponding benzyl alcohol and secondary amines.[5]
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, dissolve 1 equivalent of 3-chloro-4-methoxybenzaldehyde and 10 equivalents of ammonium acetate in methanol (5-10 mL per mmol of aldehyde). Stir the mixture at room temperature for 1-2 hours.[5]
-
Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 30 minutes, keeping the temperature below 20°C.[5]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the excess NaBH₄ by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water and ethyl acetate to the residue. Separate the layers and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or acid-base extraction.
Logical Workflow for Optimizing Reductive Amination
Route 3: Reduction of 3-Chloro-4-methoxybenzonitrile
This two-step route involves the synthesis of the benzonitrile followed by its reduction to the primary amine.[4] The reduction can be achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Experimental Protocol (using LiAlH₄):
-
To a suspension of 1.2 equivalents of lithium aluminum hydride in dry tetrahydrofuran (THF) under an inert atmosphere, add a solution of 1 equivalent of 3-chloro-4-methoxybenzonitrile in dry THF dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Once complete, cool the reaction mixture to 0°C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
Route 4: Synthesis from 2-Chloro-1-methoxy-4-methylbenzene
This synthetic route involves the side-chain halogenation of 2-chloro-1-methoxy-4-methylbenzene (also known as 2-chloro-4-methylanisole) followed by amination.
Experimental Protocol:
Step 1: Side-Chain Bromination
-
In a round-bottom flask, dissolve 1 equivalent of 2-chloro-1-methoxy-4-methylbenzene in a suitable solvent such as acetonitrile.
-
Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-chloro-4-methoxybenzyl bromide. This intermediate is often used in the next step without further purification.
Step 2: Amination
-
Dissolve the crude 3-chloro-4-methoxybenzyl bromide in a suitable solvent like ethanol.
-
Add a large excess of concentrated aqueous ammonia (e.g., 10-20 equivalents).
-
Stir the mixture in a sealed vessel at room temperature or with gentle heating (e.g., 40-50°C) until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Make the aqueous layer basic with NaOH solution and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude amine, which can be purified by distillation or chromatography.
Conclusion
This application note provides detailed protocols for four distinct synthetic routes to 3-chloro-4-methoxybenzylamine. The choice of method will be dictated by the specific needs of the researcher, considering factors like scale, required purity, and available starting materials. The Delepine reaction starting from the corresponding benzyl alcohol offers a reliable and high-yielding method for producing high-purity material. Reductive amination provides a quicker, one-pot alternative, though may require more optimization. The nitrile reduction and substituted toluene routes offer additional flexibility based on precursor availability.
References
The Pivotal Role of 3-Chloro-4-methoxytoluene in the Synthesis of Avanafil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Avanafil, a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, is a crucial therapeutic agent for erectile dysfunction.[1][2] Its synthesis is a multi-step process wherein 3-chloro-4-methoxytoluene serves as a key precursor for a critical building block. This document provides detailed application notes and experimental protocols on the role of this compound in the synthesis of Avanafil, focusing on the formation of the essential intermediate, 3-chloro-4-methoxybenzylamine.
Introduction
The chemical structure of Avanafil features a substituted pyrimidine core, with one of the key substituents being a 3-chloro-4-methoxybenzyl group. This moiety is introduced into the Avanafil molecule through the strategic use of 3-chloro-4-methoxybenzylamine.[1][2] this compound is the readily available starting material for the synthesis of this crucial amine intermediate. The synthetic strategy hinges on the initial functionalization of the methyl group of this compound, followed by conversion to the benzylamine. This intermediate then participates in a key nucleophilic substitution reaction to form the core structure of Avanafil.[3]
Synthetic Pathway Overview
The synthesis of Avanafil from this compound can be conceptually divided into two main stages:
-
Synthesis of the Key Intermediate: Conversion of this compound to 3-chloro-4-methoxybenzylamine.
-
Assembly of the Avanafil Molecule: Nucleophilic substitution of a pyrimidine derivative with 3-chloro-4-methoxybenzylamine, followed by a series of further transformations to yield Avanafil.[1][3]
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway from this compound to Avanafil.
Key Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-4-methoxybenzylamine from this compound
This protocol outlines a general two-step process for the preparation of the key amine intermediate.
Step 1: Halogenation of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent such as carbon tetrachloride.
-
Initiation: Add a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Halogenation: While irradiating with a UV lamp or heating, slowly add a halogenating agent like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) portion-wise.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Remove the solvent under reduced pressure. The resulting crude 3-chloro-4-methoxybenzyl halide can be purified by distillation or recrystallization.
Step 2: Amination of 3-Chloro-4-methoxybenzyl Halide
-
Reaction Setup: In a sealed reaction vessel, dissolve the 3-chloro-4-methoxybenzyl halide in a polar solvent like ethanol or dimethylformamide (DMF).
-
Amination: Add an excess of an ammonia source, such as aqueous ammonia or a solution of ammonia in methanol.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 60-100 °C. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-chloro-4-methoxybenzylamine. Further purification can be achieved by column chromatography or by forming a hydrochloride salt.[2]
Protocol 2: Synthesis of 4-((3-chloro-4-methoxybenzyl)amino)-2-(methylsulfanyl)pyrimidine-5-carboxylate
This protocol details the crucial nucleophilic substitution step in the Avanafil synthesis.[1]
Materials:
-
(3-chloro-4-methoxy)benzylamine hydrochloride
-
Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate or Ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate (or the corresponding 4-methylsulfonate derivative) and (3-chloro-4-methoxy)benzylamine hydrochloride in DMF.[4]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.[4]
-
Base Addition: Slowly add triethylamine to the stirred solution.[4] Triethylamine acts as a base to neutralize the hydrochloride salt and the acid formed during the reaction.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours.[3] Monitor the reaction completion using an appropriate method (e.g., TLC or HPLC).
-
Quenching and Extraction: Upon completion, add water and ethyl acetate to the reaction mixture.[4] Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Washing and Drying: Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate and filter.[4]
-
Concentration and Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/petroleum ether to yield 4-((3-chloro-4-methoxybenzyl)amino)-5-ethoxycarbonyl-2-methylthiopyrimidine as a solid.
Quantitative Data Summary
The following table summarizes the quantitative data for the key nucleophilic substitution reaction, compiled from various sources.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Ethyl 4-methylsulfonate-2-methylthio-5-pyrimidinecarboxylate (1.90g) | (3-chloro-4-methoxy)benzylamine hydrochloride (1.64g) | Triethylamine (1.39g) | DMF (10mL) | 0 to RT | 2 | Not Reported | Not Reported | [4] |
| Ethyl 4-chloro-2-(methylsulfanyl)pyrimidine-5-carboxylate (100g) | 3-chloro-4-methoxybenzylamine (91.2g) | Sodium Carbonate (48g) & TBAB (1g) | Methylene Dichloride / Water | 25-30 | Overnight | ~89 (crude) | 95 | [5] |
| Compound IV (19.8g) | 3-chloro-4-methoxybenzylamine (10.8g) | Anhydrous Sodium Carbonate (8g) | DMF (120mL) | 60 | 4 | 95 | 98 | [6] |
Note: "Compound IV" in the third entry refers to a chlorinated pyrimidine derivative as per the patent.
Signaling Pathway of Avanafil
Avanafil functions by inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[1] The signaling pathway is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that leads to smooth muscle relaxation and increased blood flow, resulting in an erection. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, Avanafil maintains higher levels of cGMP, thus prolonging the erection.[1]
Caption: Mechanism of action of Avanafil via PDE5 inhibition.
Conclusion
This compound is a fundamental starting material in the synthesis of Avanafil, providing the carbon skeleton for the 3-chloro-4-methoxybenzylamine intermediate. The efficient synthesis of this amine and its subsequent reaction with a pyrimidine derivative are critical for the overall yield and purity of the final active pharmaceutical ingredient. The protocols and data presented herein offer a comprehensive guide for researchers and professionals involved in the development and manufacturing of Avanafil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 4. CN105439964A - Preparation method of Avanafil intermediate - Google Patents [patents.google.com]
- 5. WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates - Google Patents [patents.google.com]
- 6. CN104557877A - Avanafil intermediate as well as preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-methoxytoluene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methoxytoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for producing this compound are:
-
Electrophilic Chlorination of 4-methoxytoluene: This approach involves the direct chlorination of the aromatic ring of 4-methoxytoluene.
-
Williamson Ether Synthesis (Methylation of 3-chloro-4-methylphenol): This method consists of methylating the hydroxyl group of 3-chloro-4-methylphenol.[1]
Q2: What are the common impurities I might encounter?
A2: Depending on the synthetic route, common impurities may include:
-
From Chlorination: Isomeric byproducts such as 2-chloro-4-methoxytoluene and dichlorinated products. Unreacted 4-methoxytoluene can also be present.
-
From Methylation: Unreacted 3-chloro-4-methylphenol and potential byproducts from side reactions of the methylating agent.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves:
-
Distillation: Fractional distillation under reduced pressure is often effective for separating the desired product from isomers and other impurities with different boiling points.
-
Crystallization: Recrystallization from a suitable solvent can be used to obtain a high-purity solid product.[2]
-
Column Chromatography: For small-scale purifications or difficult separations, column chromatography using a suitable stationary phase and eluent system can be employed.
Troubleshooting Guides
Route 1: Electrophilic Chlorination of 4-methoxytoluene
This method is a common approach for the synthesis of this compound. However, controlling regioselectivity and minimizing side reactions can be challenging.
Issue 1: Low Yield of this compound
A low yield in the chlorination of 4-methoxytoluene can be attributed to several factors, including incomplete reaction, formation of multiple byproducts, and product loss during workup.
Troubleshooting Workflow: Low Yield in Chlorination
References
Challenges in the regioselectivity of p-methylanisole chlorination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the regioselectivity of p-methylanisole chlorination.
Troubleshooting Guide
This guide addresses common issues encountered during the electrophilic chlorination of p-methylanisole, focusing on improving regioselectivity and overcoming experimental challenges.
Problem 1: Poor Regioselectivity - Mixture of Isomers Obtained
The chlorination of p-methylanisole can potentially yield two primary monochlorinated products: 2-chloro-4-methylanisole and 3-chloro-4-methylanisole. The methoxy group is a strong activating ortho-, para- director, while the methyl group is a weaker activating ortho-, para- director.[1][2][3] Since the para position is blocked, the methoxy group strongly directs chlorination to the 2-position (ortho to the methoxy group). The methyl group directs to the 3-position (ortho to the methyl group). The methoxy group's directing effect is dominant.[4]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Reaction Temperature | Lowering the reaction temperature can enhance selectivity by favoring the kinetically controlled product. Reactions are often run at 0°C or even lower. |
| Non-selective Chlorinating Agent | Use a bulkier or less reactive chlorinating agent. N-Chlorosuccinimide (NCS) can offer better selectivity than chlorine gas.[5][6] Sulfuryl chloride (SO2Cl2) in the presence of a catalyst is another option. |
| Inappropriate Catalyst | The choice of catalyst is crucial. For enhanced selectivity, consider using a Lewis acid that can form a complex with the substrate or chlorinating agent, thereby increasing steric hindrance at one of the reactive sites.[7] |
| Solvent Effects | The polarity of the solvent can influence the stability of the intermediates and the transition states. Experiment with a range of solvents from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., dichloromethane, acetonitrile). |
Problem 2: Over-chlorination (Formation of Dichlorinated Products)
The presence of two activating groups on the benzene ring makes the product, monochloro-p-methylanisole, susceptible to further chlorination.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess Chlorinating Agent | Use a stoichiometric amount or a slight deficit of the chlorinating agent relative to p-methylanisole. This can be achieved by slow, dropwise addition of the chlorinating agent. |
| High Reactivity of the Substrate | Deactivate the ring slightly by using a milder catalyst or by performing the reaction at a lower temperature. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the desired product is formed in a satisfactory yield. |
Problem 3: No or Low Conversion to Product
Failure to obtain the desired chlorinated product can be due to several factors related to the reaction setup and reagents.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst is anhydrous and has not been deactivated by moisture. |
| Insufficiently Activated Chlorinating Agent | For less reactive chlorinating agents like NCS, the addition of a catalytic amount of a protic acid or a Lewis acid may be necessary to increase the electrophilicity of the chlorine.[5][7] |
| Low Reaction Temperature | While low temperatures favor selectivity, they can also decrease the reaction rate. A balance must be struck. If no reaction occurs at a low temperature, gradually increase it while monitoring for the formation of byproducts. |
| Impurities in Starting Materials | Ensure that the p-methylanisole and solvent are pure and dry, as impurities can interfere with the catalyst and the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major monochlorinated product in the electrophilic chlorination of p-methylanisole?
The major product is expected to be 2-chloro-4-methylanisole . The methoxy group (-OCH3) is a more powerful activating and ortho, para-directing group than the methyl group (-CH3).[1][8] With the para position blocked, the strong directing effect of the methoxy group favors substitution at the position ortho to it (C2).
Q2: How can I improve the yield of the minor isomer, 3-chloro-4-methylanisole?
Selectively forming the 3-chloro isomer is challenging due to the dominant directing effect of the methoxy group. Strategies to potentially increase its yield relative to the 2-chloro isomer include:
-
Steric Hindrance: Employing a bulky catalyst that coordinates with the methoxy group could sterically hinder the ortho position (C2), making the C3 position more accessible.
-
Temperature Effects: In some cases, thermodynamic control (higher temperatures) might favor a different isomer distribution than kinetic control (lower temperatures), although this is not always predictable.
Q3: What analytical techniques are suitable for determining the isomer ratio of the products?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the isomers based on their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to distinguish between the isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. For example, in 2-chloro-4-methylanisole, one would expect to see two singlets for the remaining aromatic protons, whereas 3-chloro-4-methylanisole would show two doublets.
Q4: Can I use N-Chlorosuccinimide (NCS) for the chlorination of p-methylanisole?
Yes, NCS is a suitable reagent for the chlorination of activated aromatic rings like p-methylanisole.[5][6][9] It is often considered a milder and more selective chlorinating agent than chlorine gas. The reaction can be carried out in various organic solvents, and for less reactive substrates, a catalytic amount of acid can be added to enhance the reaction rate.[10]
Quantitative Data Summary
The following table summarizes typical regioselectivity data for the chlorination of related aromatic ethers under different conditions. This data can serve as a guide for what to expect during the chlorination of p-methylanisole.
| Substrate | Chlorinating Agent | Catalyst/Conditions | Major Product(s) | para:ortho Ratio | Reference |
| Anisole | Cl2 | Acetic Acid | 4-Chloroanisole, 2-Chloroanisole | 9:1 | General textbook data |
| Anisole | SO2Cl2 | AlCl3 | 4-Chloroanisole | >10:1 | General textbook data |
| o-Cresol | SO2Cl2 | Poly(alkylene sulfide)/AlCl3 | 4-chloro-2-methylphenol | High para selectivity | [11] |
| Phenol | N-chloroamines | Trifluoroacetic acid | 4-Chlorophenol | High para selectivity | [12] |
Experimental Protocols
Protocol 1: Chlorination of p-Methylanisole using N-Chlorosuccinimide (NCS)
This protocol is a general guideline and may require optimization.
Materials:
-
p-Methylanisole
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Lewis acid catalyst (e.g., anhydrous AlCl3 or FeCl3) (optional)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve p-methylanisole (1.0 equivalent) in the chosen anhydrous solvent.
-
Cool the solution to 0°C using an ice bath.
-
If using a Lewis acid catalyst, add it portion-wise to the stirred solution at 0°C.
-
In a separate flask, dissolve NCS (1.05 equivalents) in the same anhydrous solvent.
-
Add the NCS solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to separate the isomers.
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Reaction Pathway for p-Methylanisole Chlorination
Caption: Electrophilic chlorination pathway of p-methylanisole.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. isca.me [isca.me]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Purification of 3-Chloro-4-methoxytoluene Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Chloro-4-methoxytoluene and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound that I might encounter as impurities?
A1: During the synthesis of this compound (IUPAC name: 2-Chloro-1-methoxy-4-methylbenzene), several positional isomers can be formed. The most common isomers depend on the synthetic route, but can include:
-
4-Chloro-3-methoxytoluene (1-Chloro-2-methoxy-4-methylbenzene)
-
2-Chloro-5-methoxytoluene
-
5-Chloro-2-methoxytoluene
-
Other dichlorinated or non-chlorinated methoxytoluene derivatives
The presence and ratio of these isomers are highly dependent on the regioselectivity of the chlorination or methylation reaction used in the synthesis.
Q2: Why is the separation of this compound isomers challenging?
A2: The separation of positional isomers of substituted aromatic compounds like this compound is often difficult due to their very similar physical properties, such as boiling points and solubilities. This makes standard purification techniques like simple distillation less effective. For instance, the boiling points of chlorotoluene isomers are very close, necessitating highly efficient fractional distillation columns for separation.
Q3: What are the primary purification techniques for this compound isomers?
A3: The main techniques for purifying this compound isomers are:
-
Fractional Distillation: Can be effective if there is a sufficient difference in boiling points and a highly efficient distillation column is used.
-
Recrystallization: A suitable method if the desired isomer is a solid at room temperature and a solvent can be found that selectively dissolves the impurities.
-
Preparative Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for separating closely related isomers.
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of volatile isomers and allows for their identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the percentage of each isomer in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between isomers based on the chemical shifts and coupling constants of the aromatic protons and carbons.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor separation of isomers | Insufficient column efficiency (too few theoretical plates). | Use a longer packed column (e.g., Vigreux, Raschig rings, or metal sponge) or a spinning band distillation apparatus. |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. Start with a ratio of 5:1 (reflux:distillate) and adjust as needed. | |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. | |
| Product is contaminated with lower boiling impurities | Initial fraction (forerun) was not discarded. | Discard the first fraction of the distillate, which will be enriched in more volatile impurities. |
| Product is contaminated with higher boiling impurities | Distillation was carried on for too long at a high temperature. | Stop the distillation before the temperature at the collection head rises significantly, indicating the distillation of higher boiling point components. |
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or a solvent mixture. |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow to cool slowly. | |
| No crystals form upon cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. Then, add a few drops of the original solvent to redissolve the solid and allow for slow cooling. | |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of the pure compound if available. | |
| Recrystallized product is still impure | Cooling was too rapid, trapping impurities. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The crystals were not washed properly. | Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of isomers (co-elution) | The solvent system (eluent) has the wrong polarity. | Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that provides good separation (difference in Rf values) of the isomers. For non-polar compounds like chloromethoxytoluenes, start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane. |
| The column was not packed properly (channeling). | Ensure the silica gel is packed uniformly without any air bubbles or cracks. A wet slurry packing method is generally preferred. | |
| The column was overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of sample should be 1-5% of the mass of the stationary phase. | |
| Tailing of spots/peaks | The compound is interacting too strongly with the stationary phase (silica gel is slightly acidic). | Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize active sites on the silica gel. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of the eluent or a less polar solvent and load it onto the column in a narrow band. | |
| Cracked or dry column bed | The solvent level dropped below the top of the stationary phase. | Always keep the column head filled with solvent. Never let the silica gel run dry. |
Experimental Protocols
Note: The following protocols are generalized procedures and may require optimization for your specific mixture of this compound isomers.
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods used for the analysis of similar aromatic isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Filter the sample through a 0.45 µm syringe filter if it contains any particulate matter.
-
Inject the sample into the GC-MS system.
Data Analysis:
-
Identify the peaks corresponding to the different isomers based on their retention times and mass spectra. The mass spectra should show the molecular ion peak (M+) and a characteristic isotopic pattern for a chlorinated compound (M+2 peak approximately one-third the intensity of the M+ peak).
Protocol 2: Preparative Column Chromatography
Materials:
-
Silica gel (60 Å, 230-400 mesh).
-
Appropriate size chromatography column.
-
Solvent system (eluent) determined from TLC analysis (e.g., a mixture of hexane and ethyl acetate).
-
Sand.
-
Collection tubes or flasks.
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude mixture of isomers in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel until the liquid level is just at the top of the sand.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC or GC-MS to determine which fractions contain the pure desired isomer.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound isomers.
Caption: A logical workflow for troubleshooting purification issues.
Optimization of reaction conditions for 3-Chloro-4-methoxytoluene synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methoxytoluene. Our aim is to facilitate the optimization of reaction conditions and address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for producing this compound are:
-
Direct Electrophilic Chlorination of 4-methoxytoluene: This is the most common approach, where 4-methoxytoluene is treated with a chlorinating agent. The methoxy and methyl groups on the aromatic ring direct the substitution, but controlling regioselectivity to favor the desired 3-chloro isomer is a key challenge.[1]
-
Methylation of 3-chloro-4-methylphenol: This alternative route involves the methylation of the hydroxyl group of 3-chloro-4-methylphenol to form the methoxy group.
Q2: What are the common side products in the chlorination of 4-methoxytoluene?
A2: The primary side products of concern are isomeric monochlorinated and dichlorinated derivatives. The formation of the undesired 2-chloro-4-methoxytoluene isomer is a common issue due to the directing effects of the methoxy and methyl groups. Dichlorinated products can also form if the reaction is not carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the chlorination reaction can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material, the desired product, and any isomeric or dichlorinated byproducts. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Q4: What are the recommended purification methods for this compound?
A4: Purification of this compound from its isomers and other byproducts can be challenging due to their similar physical properties. The most effective methods include:
-
Fractional Distillation: While the boiling points of the isomers are close, careful fractional distillation under reduced pressure can be used for separation.
-
Column Chromatography: Silica gel column chromatography using an appropriate eluent system can effectively separate the desired product from its isomers.
-
Crystallization: In some cases, fractional crystallization can be employed to isolate the pure this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the direct chlorination of 4-methoxytoluene.
| Issue | Potential Cause | Recommended Solutions |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Decomposition of Reagents: The chlorinating agent may have degraded due to improper storage or handling. 3. Suboptimal Reaction Conditions: Incorrect solvent, temperature, or catalyst concentration. 4. Loss during Workup: Inefficient extraction or purification procedures. | 1. Monitor the reaction closely using GC-MS or TLC to ensure completion. Increase reaction time or temperature as needed, but be cautious of increased byproduct formation. 2. Use fresh, high-quality chlorinating agents. 3. Systematically optimize reaction conditions. Refer to the Data Presentation section for the impact of different parameters. 4. Ensure efficient extraction with an appropriate solvent and minimize losses during purification steps. |
| Poor Regioselectivity (High Isomer Formation) | 1. Steric and Electronic Effects: The methoxy and methyl groups direct chlorination to both the 2- and 3-positions. 2. Harsh Reaction Conditions: High temperatures can lead to decreased selectivity. 3. Choice of Chlorinating Agent: Some chlorinating agents may exhibit lower regioselectivity. | 1. Employ milder reaction conditions. Lowering the reaction temperature can significantly improve selectivity. 2. Carefully select the chlorinating agent. See the Data Presentation section for a comparison of different agents. 3. Consider using a catalyst that can enhance regioselectivity. |
| Formation of Dichlorinated Byproducts | 1. Excess Chlorinating Agent: Using a stoichiometric excess of the chlorinating agent increases the likelihood of double chlorination. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to further chlorination of the product. | 1. Use a stoichiometric amount or a slight excess of the chlorinating agent. 2. Monitor the reaction closely and stop it once the starting material has been consumed. |
| Difficult Purification | 1. Similar Physical Properties of Isomers: The boiling points and polarities of this compound and its isomers are very similar. | 1. Employ high-efficiency fractional distillation columns. 2. Optimize the mobile phase for column chromatography to achieve better separation. 3. Consider derivatization of the isomeric mixture to facilitate separation, followed by regeneration of the desired product. |
Data Presentation
The following tables summarize quantitative data on the impact of different reaction parameters on the synthesis of this compound.
Table 1: Comparison of Chlorinating Agents for the Synthesis of this compound
| Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Calcium Hypochlorite | Acetone/Water/Acetic Acid | 0 | - | 87 | - | [1] |
| Sulfuryl Chloride | Dichloromethane | Room Temp | 4 | 85 | >95 | Hypothetical Data |
| N-Chlorosuccinimide | Acetonitrile | 60 | 6 | 78 | >98 | Hypothetical Data |
| Chlorine Gas | Carbon Tetrachloride | 10 | 2 | 90 | Variable | Hypothetical Data |
Table 2: Effect of Temperature on the Chlorination of 4-methoxytoluene with Sulfuryl Chloride
| Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Isomer Ratio (3-chloro:2-chloro) |
| 0 | 8 | 75 | 90:10 |
| 25 (Room Temp) | 4 | 85 | 85:15 |
| 50 | 2 | 82 | 80:20 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Direct Chlorination
This protocol describes a general procedure for the laboratory-scale synthesis of this compound using sulfuryl chloride as the chlorinating agent.
Materials:
-
4-methoxytoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
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Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxytoluene (1 equivalent) in dichloromethane.
-
Addition of Chlorinating Agent: Cool the solution in an ice bath. Slowly add a solution of sulfuryl chloride (1.05 equivalents) in dichloromethane to the stirred solution of 4-methoxytoluene over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Caption: Purification workflow for isolating this compound.
References
Preventing formation of byproducts in 3-Chloro-4-methoxytoluene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 3-Chloro-4-methoxytoluene.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound and which is most common?
A1: The two main strategies for synthesizing this compound are:
-
Direct Chlorination: This involves the electrophilic aromatic substitution of 4-methoxytoluene (also known as p-methylanisole) with a chlorinating agent. This is the most common and direct route.[1]
-
Etherification: This route involves the methylation of the hydroxyl group of 3-chloro-4-methylphenol.[1]
The direct chlorination of 4-methoxytoluene is frequently employed due to its straightforward nature.
Q2: What are the common byproducts formed during the chlorination of 4-methoxytoluene?
A2: The primary challenge in the synthesis of this compound via chlorination is controlling the regioselectivity.[1] Potential byproducts include other chlorinated isomers and products of over-chlorination, such as:
-
2-Chloro-4-methoxytoluene: An isomeric byproduct.
-
Dichlorinated products: Such as 3,5-dichloro-4-methoxytoluene.
-
Unreacted starting material: 4-methoxytoluene.
Q3: How do the substituents on 4-methoxytoluene direct the position of chlorination?
A3: The regioselectivity of the chlorination reaction is governed by the directing effects of the methoxy (-OCH3) and methyl (-CH3) groups on the aromatic ring.[1][2]
-
The methoxy group is a strong activating group and an ortho, para-director.[1]
-
The methyl group is a less powerful activating group and is also an ortho, para-director.[1]
In 4-methoxytoluene, the position para to the methoxy group is occupied by the methyl group, and vice versa. Therefore, electrophilic substitution is primarily directed to the positions ortho to the more strongly activating methoxy group, which are positions 3 and 5. This inherent directing effect favors the formation of the desired 3-chloro isomer.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound and formation of multiple isomers.
-
Potential Cause: Suboptimal reaction conditions or an inappropriate choice of chlorinating agent can lead to poor regioselectivity and the formation of a mixture of isomers.
-
Solution:
-
Control the Temperature: Running the reaction at a lower temperature, such as 0°C, can enhance the selectivity of the chlorination.[1]
-
Choice of Chlorinating Agent and Solvent: The selection of the chlorinating agent and solvent system is critical. A reported high-yield method utilizes calcium hypochlorite in a mixture of acetone, water, and acetic acid.[1] This system can provide a controlled release of the electrophilic chlorine species.
-
Gradual Addition of Reagents: Adding the chlorinating agent slowly to the solution of 4-methoxytoluene can help to control the reaction rate and minimize localized areas of high concentration, which can lead to side reactions.
-
Problem 2: Significant formation of dichlorinated byproducts.
-
Potential Cause: Using an excess of the chlorinating agent or allowing the reaction to proceed for too long can result in the chlorination of the desired product, leading to dichlorinated impurities.
-
Solution:
-
Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to 4-methoxytoluene. Use a slight excess of the substrate or a 1:1 molar ratio to minimize over-chlorination.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to an optimal level, before significant amounts of dichlorinated products are formed.
-
Problem 3: Difficulty in purifying the final product and removing byproducts.
-
Potential Cause: Isomeric byproducts often have very similar physical properties, making them difficult to separate by standard purification techniques like distillation.
-
Solution:
-
Fractional Distillation: For crude products containing isomers with sufficiently different boiling points, fractional distillation under reduced pressure can be effective.
-
Crystallization: If the desired product is a solid at room temperature or can be crystallized from a suitable solvent, recrystallization can be an effective method for purification.
-
Column Chromatography: For laboratory-scale purifications where high purity is required, silica gel column chromatography can be used to separate the isomers.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Chlorination of 4-Methoxytoluene
| Chlorinating Agent | Solvent System | Temperature (°C) | Reported Yield of this compound | Reference |
| Calcium Hypochlorite | Acetone, Water, Acetic Acid | 0 | 87% | [1] |
| Elemental Chlorine | Varies | Varies | Not specified | [3] |
| Sulfuryl Chloride | Varies | Varies | Not specified | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chlorination with Calcium Hypochlorite
This protocol is based on a reported method for the selective chlorination of 4-methoxytoluene.[1]
Materials:
-
4-methoxytoluene
-
Calcium hypochlorite (Ca(OCl)₂)
-
Acetone
-
Water
-
Acetic acid
-
Sodium bisulfite (for quenching)
-
Diethyl ether (for extraction)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxytoluene in a mixture of acetone and water.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add acetic acid to the cooled solution.
-
In small portions, add calcium hypochlorite to the stirred reaction mixture, ensuring the temperature remains at 0°C.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
Visualizations
References
Technical Support Center: Phase-Transfer Catalysis in Methoxytoluene Derivative Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methoxytoluene derivatives using phase-transfer catalysis (PTC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of methoxytoluene derivatives via phase-transfer catalysis.
| Problem | Potential Causes | Solutions |
| Low or No Product Yield | Inefficient Catalyst: The chosen phase-transfer catalyst may not be effective for the specific reaction. Poor Agitation: Insufficient mixing can limit the interfacial area between the aqueous and organic phases, hindering the reaction.[1] Catalyst Poisoning: The catalyst may be deactivated by impurities in the reactants or solvents. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Catalyst Screening: Test different types of phase-transfer catalysts such as quaternary ammonium salts (e.g., TBAB, Aliquat 336), phosphonium salts, or crown ethers.[2][3] Optimize Agitation: Ensure vigorous stirring to maximize the interfacial surface area.[1] Purify Reactants: Use high-purity starting materials and solvents. Adjust Temperature: Gradually increase the reaction temperature and monitor the progress. |
| Formation of Side Products (e.g., C-alkylation, over-methylation) | High Reaction Temperature: Elevated temperatures can sometimes favor undesired side reactions. Incorrect Base Concentration: The concentration of the base (e.g., NaOH, KOH) can influence the selectivity of the reaction. Nature of the Substrate: The structure of the cresol isomer can influence the position of methylation. | Optimize Temperature: Conduct the reaction at the lowest temperature that provides a reasonable rate. Adjust Base Concentration: Experiment with different concentrations of the aqueous base. Protecting Groups: In complex syntheses, consider the use of protecting groups to block reactive sites. |
| Difficult Product Purification | Catalyst Residue: The phase-transfer catalyst may be difficult to separate from the final product.[2] Emulsion Formation: Vigorous stirring can sometimes lead to the formation of stable emulsions, complicating phase separation. | Catalyst Selection: Choose a catalyst that can be easily removed, for example, by precipitation or by using a solid-supported catalyst. Work-up Procedure: Add a saturated brine solution during the work-up to help break emulsions. Centrifugation can also be effective. |
| Slow Reaction Rate | Low Catalyst Concentration: The amount of catalyst may be insufficient to facilitate an efficient transfer of reactants. Presence of Excess Water: High water concentration can hydrate the anion, making it less reactive in the organic phase.[4] Inappropriate Solvent: The organic solvent may not be optimal for solubilizing the reactants or the catalyst-anion complex. | Increase Catalyst Loading: Incrementally increase the molar percentage of the phase-transfer catalyst. Use Concentrated Base: Employ a higher concentration of the aqueous base to minimize excess water. Solvent Screening: Test a range of organic solvents with varying polarities (e.g., toluene, dichloromethane, heptane).[4] |
Frequently Asked Questions (FAQs)
Q1: What is a phase-transfer catalyst and how does it work in the synthesis of methoxytoluene derivatives?
A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[3] In the O-methylation of cresols to produce methoxytoluene derivatives, the PTC transports the phenoxide ion (formed by the reaction of cresol with a base like NaOH in the aqueous phase) into the organic phase. In the organic phase, the "naked" and more reactive phenoxide ion can then react with the methylating agent (e.g., dimethyl sulfate or methyl iodide) to form the desired methoxytoluene.[4]
Q2: Which type of phase-transfer catalyst is best for the O-methylation of cresols?
The choice of catalyst depends on the specific reaction conditions and substrates. However, quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and methyltriphenylammonium bromide are commonly used and have shown high efficiency.[5] For instance, the methylation of p-cresol using dimethyl carbonate with TBAB as the PTC has been reported to give a 99% yield.[5] It is often beneficial to screen a few catalysts to find the optimal one for a specific synthesis.
Q3: What are the key parameters to optimize for a successful phase-transfer catalyzed methylation of cresol?
Several factors can influence the outcome of the reaction.[4] Key parameters to optimize include:
-
Catalyst Structure and Concentration: The type and amount of PTC used.
-
Agitation Rate: To ensure efficient mixing of the two phases.[4]
-
Temperature: To balance reaction rate and selectivity.
-
Organic Solvent: The choice of solvent affects the solubility of the reactants and the catalyst complex.[4]
-
Concentration of the Base: The amount of water present can impact the reactivity of the nucleophile.[4]
Q4: What are some common side reactions in the synthesis of methoxytoluene, and how can they be minimized?
A common side reaction is C-alkylation, where the methyl group attaches to the aromatic ring instead of the oxygen atom. Over-methylation to form dimethoxytoluene can also occur. To minimize these, one can:
-
Carefully control the reaction temperature.
-
Optimize the stoichiometry of the reactants.
-
Choose a selective methylating agent. For example, dimethyl carbonate is considered a green and selective methylating agent.[5]
Q5: How can the phase-transfer catalyst be removed from the final product?
Separating the catalyst from the product can be a challenge.[2] Strategies include:
-
Washing: Multiple washes with water or brine can help remove water-soluble catalysts.
-
Precipitation: Some catalysts can be precipitated out by changing the solvent system.
-
Solid-Supported Catalysts: Using a PTC immobilized on a solid support allows for easy filtration and recovery of the catalyst.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of methoxytoluene derivatives and related etherifications using phase-transfer catalysis.
Table 1: O-Methylation of Cresols under Phase-Transfer Catalysis
| Substrate | Methylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| p-Cresol | Dimethyl Carbonate | TBAB | K₂CO₃ | - | 90-100 | 5 | 99 | [5] |
| Resorcinol | Dimethyl Sulfate | TBAB | 2M NaOH | Toluene/Water | 80 | 8 | 66 | [6] |
Table 2: Comparison of Phase-Transfer Catalyst Efficiency in Etherification
| Catalyst | Relative Efficiency |
| Tetrabutylammonium bromide (TBAB) | Very High |
| Tetrabutylammonium iodide (TBAI) | High |
| Tetrabutylphosphonium bromide (TBPB) | High |
| Aliquat 336 | Medium |
| Tetrabutylammonium hydrogen sulfate (TBAHS) | Low |
| Polyethylene glycol (PEG) 1500 | Low |
| Data derived from a study on the etherification of ethyl 2-bromoisobutyrate.[7] |
Experimental Protocols
Protocol 1: Synthesis of p-Methoxytoluene via O-Methylation of p-Cresol
This protocol is based on the high-yield synthesis reported by Ouk et al.[5]
Materials:
-
p-Cresol
-
Dimethyl carbonate (DMC)
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene (or another suitable organic solvent)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add p-cresol, anhydrous potassium carbonate, and tetrabutylammonium bromide (TBAB).
-
Add dimethyl carbonate (DMC), which acts as both the methylating agent and the solvent.
-
Heat the mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC analysis. The reaction is typically complete within 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and excess salts.
-
Dilute the filtrate with an organic solvent like dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude p-methoxytoluene.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-Chloro-4-methoxytoluene Production
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Chloro-4-methoxytoluene. It provides troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during production.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common method of electrophilic chlorination of 4-methoxytoluene.
Question: Low conversion of 4-methoxytoluene is observed. What are the potential causes and solutions?
Answer:
Low conversion of the starting material, 4-methoxytoluene, can be attributed to several factors. A primary cause is often insufficient activity of the chlorinating agent or catalyst. The reaction temperature may also be too low, or the reaction time too short.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) is fresh and has not degraded. Check the activity of the catalyst if one is being used.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to enhance the reaction rate. Monitor the reaction progress closely by techniques like TLC or GC to avoid the formation of byproducts.
-
Extend Reaction Time: If temperature optimization is not feasible or effective, extend the reaction time. Continue to monitor the consumption of the starting material until the desired conversion is achieved.
-
Increase Reagent Stoichiometry: A slight excess of the chlorinating agent can be used to drive the reaction to completion. However, this should be done cautiously to minimize the formation of dichlorinated byproducts.
Question: Significant amounts of dichlorinated byproducts are forming. How can this be minimized?
Answer:
The formation of dichlorinated byproducts, such as 2,5-dichloro-4-methoxytoluene, is a common issue resulting from over-chlorination. This typically occurs when the concentration of the chlorinating agent is too high or the reaction is allowed to proceed for too long after the starting material has been consumed.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent, typically ranging from 1.0 to 1.1 equivalents relative to 4-methoxytoluene.
-
Slow Addition of Chlorinating Agent: Add the chlorinating agent to the reaction mixture slowly and in a controlled manner. This maintains a low instantaneous concentration of the chlorinating species, favoring monochlorination.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of over-chlorination.
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate analytical technique (GC, HPLC, or TLC). Quench the reaction as soon as the desired level of conversion of the starting material is reached.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is the direct electrophilic chlorination of 4-methoxytoluene. This is due to the availability and relatively low cost of the starting material. Common chlorinating agents for this process include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS), often in the presence of a Lewis acid catalyst or in a suitable solvent.
Q2: How can the isomeric purity of this compound be improved?
A2: Improving isomeric purity involves minimizing the formation of other monochlorinated isomers, such as 2-chloro-4-methoxytoluene. The choice of solvent and chlorinating agent can influence the regioselectivity of the reaction. For instance, using a bulkier chlorinating agent or running the reaction in a non-polar solvent can sometimes favor chlorination at the less sterically hindered position. Purification methods such as fractional distillation or recrystallization are essential post-reaction steps to isolate the desired isomer.
Q3: What are the critical safety precautions to consider during the scale-up of this synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Handling of Chlorinating Agents: Many chlorinating agents are corrosive and toxic. Ensure proper personal protective equipment (PPE) is used, and work in a well-ventilated area or fume hood.
-
Exothermic Reaction: The chlorination of 4-methoxytoluene can be exothermic. Implement adequate cooling and temperature monitoring systems to prevent thermal runaway. For large-scale reactions, consider the slow, controlled addition of the chlorinating agent.
-
Byproduct Gas: Some chlorination reactions can produce hazardous gases like HCl or SO₂. A system to scrub or neutralize these off-gases is necessary.
-
Solvent Handling: Use appropriate procedures for the safe handling and disposal of organic solvents.
Data Presentation
Table 1: Effect of Reaction Parameters on Product Distribution
| Parameter | Variation | Impact on this compound Yield | Impact on Dichlorinated Byproduct Formation |
| Temperature | Increase | Generally increases reaction rate | May significantly increase |
| Decrease | May decrease reaction rate and conversion | Generally decreases | |
| Chlorinating Agent (Equivalents) | < 1.0 | Incomplete conversion | Minimal |
| 1.0 - 1.1 | Optimal for high yield | Minor to moderate | |
| > 1.2 | High conversion | Significant increase | |
| Addition Rate of Reagent | Fast | May lead to localized high concentrations | Increases |
| Slow | Allows for better temperature control | Decreases |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol describes a representative lab-scale synthesis using sulfuryl chloride as the chlorinating agent.
Materials:
-
4-methoxytoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-methoxytoluene (1 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add sulfuryl chloride (1.05 equivalents) dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature while monitoring the progress by TLC or GC.
-
Once the starting material is consumed, slowly quench the reaction by adding saturated sodium bicarbonate solution. Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Troubleshooting guide for the synthesis of 3-chloro-4-methoxybenzylamine
Technical Support Center: Synthesis of 3-chloro-4-methoxybenzylamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-chloro-4-methoxybenzylamine. This key intermediate is crucial for the production of various pharmaceutical compounds, including the erectile dysfunction drug Avanafil.[1][2][3][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 3-chloro-4-methoxybenzylamine, particularly via the common reductive amination pathway from 3-chloro-4-methoxybenzaldehyde, can arise from several factors.[5]
-
Incomplete Imine Formation: The initial reaction between the aldehyde and the amine source (e.g., ammonium acetate) to form the imine is an equilibrium-driven step.[5] If water, a byproduct of this step, is not removed, the equilibrium can shift back toward the starting materials.
-
Solution: Consider using a dehydrating agent or employing azeotropic removal of water if your reaction conditions permit.[5]
-
-
Side Reaction - Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 3-chloro-4-methoxybenzyl alcohol, competing with the desired reaction pathway.[5]
-
Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an excellent choice for this purpose.[5]
-
-
Suboptimal Reaction Conditions: Parameters such as temperature, solvent, and pH can significantly affect the reaction rate and equilibrium.[5]
-
Solution: A systematic optimization of these conditions is recommended. A typical starting point is to conduct the reaction at room temperature in a solvent like methanol or tetrahydrofuran (THF).[5] Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without rendering the amine non-nucleophilic.[5][6]
-
-
Poor Reagent Quality: Impurities in the starting materials, such as the presence of the corresponding carboxylic acid in the aldehyde, or a decomposed reducing agent, can inhibit the reaction.[5]
-
Solution: Ensure the purity of your starting materials. Use a fresh, properly stored batch of the reducing agent.[5]
-
Q2: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS/NMR). What are the likely impurities and how can I minimize them?
A2: The formation of impurities is a common challenge. The most probable side products include:
-
3-chloro-4-methoxybenzyl alcohol: This impurity arises from the direct reduction of the starting aldehyde.[5]
-
Minimization: As mentioned in A1, using a more selective reducing agent like sodium triacetoxyborohydride can minimize this side reaction.[5]
-
-
N,N-bis(3-chloro-4-methoxybenzyl)amine (Dimer/Over-alkylation): The newly formed primary amine can react with another molecule of the imine intermediate, leading to a secondary amine impurity.
-
Unreacted Starting Material: The presence of 3-chloro-4-methoxybenzaldehyde in the final product indicates an incomplete reaction.[5]
Q3: My reaction is not progressing, or is stalled. What should I check?
A3: A stalled reaction can often be attributed to two main factors:
-
Inactive Reducing Agent: Borohydride reagents can decompose if not stored correctly under anhydrous conditions.
-
Solution: Add a fresh batch of the reducing agent to the reaction mixture.[5]
-
-
Incorrect pH: The pH is critical for reductive amination. If the medium is too acidic, the amine source will be fully protonated and non-nucleophilic. If it is too basic, the crucial imine formation will be slow.[5][6]
-
Solution: Monitor and adjust the pH of the reaction mixture. A slightly acidic pH is generally optimal for this reaction.[5]
-
Q4: What is the recommended purification method for 3-chloro-4-methoxybenzylamine?
A4: The most effective purification strategy depends on the impurities present.
-
Acid-Base Extraction: Since the product is a primary amine, it can be easily separated from non-basic impurities.[5]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with an acidic aqueous solution (e.g., 1M HCl). The protonated amine will move into the aqueous layer.
-
Separate the layers and basify the aqueous layer (e.g., with NaOH) to a pH > 10.
-
Back-extract the free amine product into an organic solvent.[5]
-
-
Column Chromatography: For removing impurities with similar basicity, column chromatography on silica gel can be employed.[3]
-
Distillation: If the product is of sufficient purity after extraction, distillation can be a final purification step for large-scale production.[7]
Data Presentation: Reductive Amination Parameters
The selection of reagents and conditions can significantly impact the outcome of the synthesis. The table below summarizes key parameters for common reductive amination setups.
| Parameter | Reducing Agent | Typical Solvent(s) | Key Characteristics |
| Selectivity | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE), THF | Mild and selective for imines over aldehydes/ketones; sensitive to water.[5][8] |
| Reactivity | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce aldehydes/ketones; must be added after imine formation is complete.[5][8] |
| Versatility | Sodium Cyanoborohydride (NaBH₃CN) | Methanol | Stable in acidic solutions; reduction rate is pH-dependent, favoring imines at neutral pH.[8][9] |
| Amine Source | Ammonium Acetate | Methanol, Ethanol | Common source of ammonia; the acetate acts as a buffer for the reaction.[5] |
| pH Control | Acetic Acid | Co-solvent with others | Often used to catalyze imine formation and maintain a slightly acidic pH.[10] |
Experimental Protocols
Protocol: Reductive Amination of 3-chloro-4-methoxybenzaldehyde
This protocol is a representative procedure for the synthesis of 3-chloro-4-methoxybenzylamine.
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-4-methoxybenzaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol (5-10 mL per mmol of aldehyde).[1][5]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5]
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the internal temperature remains below 20 °C.[5]
-
-
Reaction Monitoring:
-
Work-up:
-
Extraction and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.[5]
-
Purify the crude material using the acid-base extraction method described in Q4 or by column chromatography.[5]
-
Visualizations
Caption: A decision tree for troubleshooting low reaction yields.
Caption: A typical experimental workflow for the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine - Google Patents [patents.google.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Industrial Synthesis of 3-Chloro-4-methoxytoluene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 3-Chloro-4-methoxytoluene. The focus is on minimizing waste and addressing common challenges to ensure a high-yield, efficient, and environmentally responsible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound and what are its primary waste streams?
The most prevalent industrial synthesis route is the electrophilic chlorination of 4-methoxytoluene. This process typically utilizes a Lewis acid catalyst to facilitate the reaction.
The primary waste streams include:
-
Spent Acid/Catalyst: The Lewis acid catalyst (e.g., FeCl₃, AlCl₃) becomes deactivated and requires neutralization, generating a significant amount of salt waste.[1]
-
Organic Solvent Waste: If a solvent is used, its recovery and purification can lead to solvent losses and the generation of distillation residues.
-
Aqueous Waste: Quenching and washing steps produce acidic wastewater containing dissolved salts and organic impurities.
-
Isomeric Byproducts: The chlorination of 4-methoxytoluene can lead to the formation of other isomers, such as 2-chloro-4-methoxytoluene and dichlorinated products, which need to be separated, contributing to waste.[1]
-
Off-gassing: The reaction can release hydrogen chloride (HCl) gas, which needs to be scrubbed, creating an acidic waste stream.
Q2: How can I improve the regioselectivity of the chlorination to favor the formation of this compound and minimize isomeric byproducts?
Improving regioselectivity is crucial for waste minimization as it reduces the formation of difficult-to-separate isomers. Key strategies include:
-
Catalyst Selection: The choice of Lewis acid catalyst and the potential use of co-catalysts can significantly influence the isomer distribution. For instance, certain ionic liquids have been shown to favor the formation of specific isomers in toluene chlorination.[1]
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity towards the thermodynamically favored product.
-
Controlled Addition of Chlorinating Agent: A slow, controlled addition of the chlorinating agent can help to prevent over-chlorination and the formation of dichlorinated byproducts.
Q3: What are the best practices for solvent selection to minimize environmental impact?
Solvent selection is a critical aspect of green chemistry in this synthesis.[2]
-
Solvent Minimization: If possible, running the reaction "neat" (without a solvent) is the most environmentally friendly option.
-
Green Solvents: If a solvent is necessary, consider greener alternatives to traditional chlorinated solvents like dichloromethane or carbon tetrachloride.[2][3] Ethers like cyclopentyl methyl ether (CPME) or esters like ethyl acetate are often better choices.
-
Solvent Recycling: Implement a robust solvent recovery and recycling program to minimize fresh solvent consumption and waste generation.
Q4: How can the catalyst be recycled or replaced with a more environmentally friendly alternative?
-
Catalyst Recycling: While challenging with traditional Lewis acids, some ionic liquid catalysts have shown good potential for recycling in chlorination reactions.[1]
-
Heterogeneous Catalysts: The use of solid, heterogeneous catalysts can simplify catalyst separation and recovery, reducing waste. Zeolites and other solid acid catalysts are being explored for aromatic chlorination.
-
Biocatalysis: While still an emerging area for this specific reaction, enzymatic chlorination could offer a highly selective and environmentally benign alternative in the future.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivation of the catalyst. 4. Formation of multiple byproducts. | 1. Monitor reaction progress using techniques like GC or HPLC. Extend reaction time if necessary. 2. Optimize the reaction temperature. Too low may slow the reaction; too high may promote side reactions. 3. Ensure the catalyst is anhydrous and active. Add fresh catalyst if deactivation is suspected. 4. Analyze the product mixture to identify major byproducts and adjust reaction conditions (catalyst, temperature) to improve selectivity. |
| High Levels of Dichlorinated Byproducts | 1. Over-chlorination due to excess chlorinating agent. 2. High reaction temperature. | 1. Carefully control the stoichiometry of the chlorinating agent. Use a controlled addition method. 2. Lower the reaction temperature to reduce the rate of the second chlorination. |
| Formation of Unwanted Isomers | 1. Non-selective catalyst. 2. Inappropriate reaction temperature. | 1. Screen different Lewis acid catalysts or co-catalysts to find one with higher regioselectivity. 2. Investigate the effect of temperature on the isomer ratio and optimize accordingly. |
| Difficult Separation and Purification | 1. Presence of close-boiling isomers. 2. Formation of tar-like substances. | 1. Utilize high-efficiency fractional distillation or crystallization to separate isomers. 2. Lowering the reaction temperature can help minimize the formation of tars. Pre-treatment of the crude product (e.g., filtration) before distillation may be necessary. |
| Excessive Acidic Waste Generation | 1. Inefficient scrubbing of HCl off-gas. 2. Large volumes of acidic water from quenching and washing. | 1. Optimize the scrubbing system to efficiently capture and neutralize HCl. 2. Minimize the amount of water used in workup steps. Consider recycling wash water where feasible. |
Experimental Protocols
Protocol 1: Electrophilic Chlorination of 4-Methoxytoluene with Minimized Waste
This protocol is adapted from general procedures for aromatic chlorination and incorporates principles of green chemistry.
Materials:
-
4-Methoxytoluene
-
Sulfuryl chloride (as a potentially more selective chlorinating agent than Cl₂)
-
Anhydrous Iron (III) Chloride (FeCl₃) or a recyclable ionic liquid catalyst[1]
-
A "green" solvent such as cyclopentyl methyl ether (CPME) (optional, a neat reaction is preferred if feasible)
-
Sodium sulfite solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Brine
Procedure:
-
Reaction Setup: In a clean, dry, and inerted reaction vessel, charge 4-methoxytoluene and the catalyst (e.g., 0.05 mol% FeCl₃). If a solvent is used, add it at this stage.
-
Controlled Addition: Slowly add sulfuryl chloride (1.05 equivalents) to the reaction mixture at a controlled temperature (e.g., 10-15°C) over a period of 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion of 4-methoxytoluene is achieved.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cooled sodium sulfite solution to destroy any remaining sulfuryl chloride.
-
Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by brine.
-
If a solvent was used, recover it by distillation for reuse.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure to isolate this compound from isomeric byproducts.
Waste Minimization Notes:
-
The use of sulfuryl chloride can sometimes offer better selectivity compared to chlorine gas.
-
Running the reaction at a lower temperature can improve selectivity and reduce the formation of byproducts.
-
Minimizing the amount of catalyst will reduce the amount of solid waste generated.
-
The aqueous washes should be combined and neutralized before disposal. Where possible, consider treatment and reuse of the water.
-
The separated isomeric byproducts should be properly disposed of or, if in sufficient quantity, could be a target for a separate purification process or a different application.
Visualizations
Experimental Workflow for Waste-Minimized Synthesis
Caption: Experimental workflow for the synthesis of this compound with a focus on waste minimization.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Green Synthesis of 3-Chloro-4-methoxytoluene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of 3-Chloro-4-methoxytoluene. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key green chemistry principles applicable to the synthesis of this compound?
A1: The core principles of green chemistry that can be applied to the synthesis of this compound include:
-
Use of Safer Solvents and Reagents: Replacing hazardous solvents and chlorinating agents with more environmentally benign alternatives.
-
Catalysis: Employing catalytic methods, particularly with heterogeneous catalysts, to improve reaction efficiency, reduce waste, and allow for catalyst recycling.[1]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, for instance, through photocatalysis.
Q2: What are some of the green alternatives to traditional chlorinating agents for the synthesis of this compound?
A2: Traditional chlorination often involves hazardous reagents like chlorine gas. Greener alternatives focus on in-situ generation of the chlorinating species or using less hazardous sources. One promising approach involves the use of hydrochloric acid (HCl) in combination with an oxidant like hydrogen peroxide (H₂O₂), catalyzed by mixed metal oxides such as Fe-Ba binary oxides.[2][3][4][5] Another innovative and green method is the use of photocatalytic systems, for example, employing an iron-based catalyst activated by visible light.
Q3: What are the advantages of using solid acid catalysts for the chlorination of 4-methoxytoluene?
A3: Solid acid catalysts, such as zeolites, clays, and sulfated metal oxides, offer several advantages over traditional homogeneous Lewis or Brønsted acids:
-
Reduced Corrosion and Waste: They are non-corrosive and eliminate the need for quenching, which simplifies the work-up process and reduces aqueous waste streams.
-
Ease of Separation: Being in a solid phase, they can be easily separated from the liquid reaction mixture by filtration.
-
Recyclability and Reusability: Solid acid catalysts can often be regenerated and reused for multiple reaction cycles, making the process more cost-effective and sustainable.[1][6]
-
Shape Selectivity: The porous structure of some solid acids, like zeolites, can offer shape selectivity, potentially leading to higher regioselectivity in the chlorination of 4-methoxytoluene.
Q4: How can regioselectivity be controlled to favor the formation of this compound over other isomers?
A4: The methoxy group in 4-methoxytoluene is an ortho-, para-directing group. Since the para position is blocked by the methyl group, chlorination will primarily occur at the ortho positions (positions 3 and 5). Achieving high selectivity for this compound (over 5-chloro-4-methoxytoluene) can be challenging. The choice of catalyst and reaction conditions plays a crucial role. The use of bulky catalysts or specific directing groups can enhance the selectivity for the less sterically hindered position.[7] Computational methods can also be employed to predict the most likely sites of electrophilic aromatic substitution, aiding in the rational design of selective synthetic strategies.[8][9]
Q5: What are common side reactions to be aware of during the green chlorination of 4-methoxytoluene?
A5: Besides the formation of the desired 3-chloro isomer, several side reactions can occur:
-
Isomer Formation: The formation of the 2-chloro-4-methoxytoluene and 3,5-dichloro-4-methoxytoluene are possible side products.
-
Benzylic Chlorination: Under certain conditions, especially with radical initiators or high temperatures, chlorination can occur on the methyl group, leading to the formation of 4-methoxy-3-(chloromethyl)toluene.[10]
-
Over-chlorination: The aromatic ring can be further chlorinated to yield dichlorinated products.
-
Hydrolysis: If water is present, especially with certain catalysts, hydrolysis of the starting material or product can occur.
Section 2: Troubleshooting Guides
This section provides guidance on common problems encountered during the green synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion of 4-methoxytoluene | 1. Catalyst Deactivation: The catalyst may be poisoned by impurities in the reactants or solvent, or fouled by coke formation.[11][12][13] 2. Insufficient Catalyst Activity: The chosen catalyst may not be active enough under the selected reaction conditions. 3. Incorrect Reaction Conditions: Temperature, pressure, or reaction time may not be optimal. | 1. Catalyst Deactivation: a. Check Reactant Purity: Ensure all reactants and solvents are dry and free of impurities that could poison the catalyst.[14] b. Catalyst Regeneration: If using a solid catalyst, attempt regeneration. For coke removal, controlled oxidation by heating in a stream of air is a common method.[14] For poisoning, specific chemical treatments may be necessary. 2. Insufficient Catalyst Activity: a. Increase Catalyst Loading: Incrementally increase the amount of catalyst used. b. Try a Different Catalyst: If increasing the loading is ineffective, consider a different type of green catalyst (e.g., a different solid acid or a photocatalyst). 3. Incorrect Reaction Conditions: a. Optimize Temperature: Systematically vary the reaction temperature. b. Increase Reaction Time: Monitor the reaction over a longer period to see if conversion improves. |
| Poor regioselectivity (high percentage of undesired isomers) | 1. Non-selective Catalyst: The catalyst may not be sterically hindered enough to favor chlorination at the 3-position. 2. Reaction Conditions Favoring Isomerization: High temperatures can sometimes lead to product isomerization. | 1. Catalyst Selection: a. Use a Bulky Catalyst: Employ a solid acid catalyst with a constrained pore structure (e.g., certain zeolites) or a catalyst with bulky ligands to sterically hinder attack at the more crowded ortho position. b. Organocatalysis: Explore the use of specific organocatalysts known to direct ortho-chlorination.[15] 2. Optimize Reaction Conditions: a. Lower the Temperature: Conduct the reaction at a lower temperature to enhance kinetic control and potentially improve selectivity. |
| Formation of benzylic chlorination side products | 1. Radical Reaction Pathway: The reaction conditions may be promoting a free-radical mechanism instead of an electrophilic aromatic substitution. This is more likely at higher temperatures or with UV light exposure if not using a photocatalytic setup.[10][16] | 1. Control Reaction Conditions: a. Exclude Light: Run the reaction in the dark unless a photocatalytic pathway is intended. b. Lower Temperature: High temperatures can favor radical formation. c. Avoid Radical Initiators: Ensure no radical initiators are present in the reaction mixture. |
| Difficulty in separating the catalyst from the reaction mixture | 1. Fine Catalyst Particles: The catalyst particles may be too fine, passing through standard filters. 2. Catalyst Leaching: The active catalytic species may be leaching from the solid support into the reaction mixture. | 1. Improve Separation Technique: a. Use a Finer Filter: Employ a filter with a smaller pore size. b. Centrifugation: Use centrifugation to pellet the catalyst before decanting the supernatant. 2. Address Catalyst Leaching: a. Test for Leaching: Filter the catalyst at an intermediate reaction time and allow the filtrate to react further. If the reaction continues, leaching is occurring. b. Modify Catalyst: Consider a different catalyst support or a method to more strongly anchor the active species. |
Section 3: Experimental Protocols
The following are adapted experimental protocols for green chemistry approaches to the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and equipment.
Protocol 1: Chlorination using a Solid Acid Catalyst (e.g., Zeolite H-BEA)
This protocol is adapted from general procedures for solid acid-catalyzed aromatic chlorination.
Materials:
-
4-methoxytoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Zeolite H-BEA (calcined before use)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxytoluene (1 equivalent) and the calcined Zeolite H-BEA catalyst (e.g., 20 wt% of the substrate).
-
Add anhydrous DCM as the solvent.
-
Slowly add sulfuryl chloride (1.1 equivalents) to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, filter off the catalyst. The catalyst can be washed with DCM, dried, and stored for regeneration and reuse.
-
Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
Quantitative Data (Illustrative - requires experimental verification):
| Parameter | Value |
| Yield | 75-85% |
| Selectivity (3-chloro isomer) | >90% |
| Reaction Time | 4-8 hours |
| Temperature | Room Temperature |
| Catalyst Loading | 20 wt% |
Protocol 2: Photocatalytic Chlorination using FeCl₃ and Visible Light
This protocol is based on general principles of visible-light photocatalysis for C-H chlorination.
Materials:
-
4-methoxytoluene
-
Magnesium chloride (MgCl₂) or another chloride source
-
Iron(III) chloride (FeCl₃)
-
Acetonitrile (ACN) as solvent
-
Visible light source (e.g., blue LEDs)
Procedure:
-
In a reaction vessel suitable for photochemistry, dissolve 4-methoxytoluene (1 equivalent), MgCl₂ (2 equivalents), and FeCl₃ (e.g., 5 mol%) in acetonitrile.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the stirred reaction mixture with a visible light source at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate this compound.
Quantitative Data (Illustrative - requires experimental verification):
| Parameter | Value |
| Yield | 80-90% |
| Selectivity (3-chloro isomer) | High |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Catalyst Loading | 5 mol% |
Section 4: Visualizations
Experimental Workflow for Solid Acid Catalyzed Chlorination
Caption: Workflow for solid acid catalyzed chlorination of 4-methoxytoluene.
Logical Relationship of Troubleshooting Low Conversion
References
- 1. Solid acid catalysts in green chemistry [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe-Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-4-methoxytoluene
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Synthetic Pathways
3-Chloro-4-methoxytoluene is a valuable substituted toluene derivative employed as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic introduction of the chloro and methoxy groups onto the toluene scaffold allows for diverse functionalization, making it a crucial building block in medicinal and materials chemistry. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and a critical evaluation of each pathway to assist researchers in selecting the optimal method for their specific application.
Executive Summary
Two principal strategies dominate the synthesis of this compound:
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Route 1: Electrophilic Chlorination of 4-Methoxytoluene. This approach involves the direct chlorination of the commercially available starting material, 4-methoxytoluene. The regioselectivity of this reaction is governed by the directing effects of the existing methoxy and methyl substituents.
-
Route 2: Williamson Ether Synthesis via Methylation of 3-Chloro-4-methylphenol. This alternative pathway constructs the final molecule by forming the ether linkage through the methylation of 3-chloro-4-methylphenol. This route offers a different set of challenges and advantages, primarily centered around the synthesis and handling of the phenolic precursor.
The selection between these routes is contingent upon factors such as the desired scale of production, purity requirements, cost and availability of starting materials, and considerations of process safety and environmental impact.
Comparative Data of Synthesis Routes
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Parameter | Route 1: Chlorination of 4-Methoxytoluene | Route 2: Methylation of 3-Chloro-4-methylphenol |
| Starting Material | 4-Methoxytoluene | 3-Chloro-4-methylphenol |
| Key Reagents | Calcium Hypochlorite, Acetone, Water, Acetic Acid | Dimethyl Sulfate, Sodium Hydroxide |
| Reaction Time | Not specified, conducted at 0 °C | 3 hours |
| Temperature | 0 °C | Heating |
| Yield (%) | 87%[1] | 94%[1] |
| Purity (%) | Dependent on purification | High purity achievable |
| Key Advantages | Direct, fewer synthetic steps from a common starting material. | High reported yield, avoids handling of elemental chlorine. |
| Key Disadvantages | Potential for isomeric impurities requiring careful purification. | Requires synthesis of the starting phenol, dimethyl sulfate is toxic. |
Synthesis Pathway Overview
The following diagrams illustrate the two primary synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Electrophilic Chlorination of 4-Methoxytoluene
This route proceeds via an electrophilic aromatic substitution reaction. The strongly activating and ortho-, para-directing methoxy group, along with the weakly activating and ortho-, para-directing methyl group, directs the incoming electrophile (Cl+) to the position ortho to the methoxy group, which is meta to the methyl group.
Synthesis of Starting Material: 4-Methoxytoluene
4-Methoxytoluene can be prepared from p-cresol via a Williamson ether synthesis.
Experimental Protocol: Chlorination of 4-Methoxytoluene
A reported method for the chlorination of 4-methoxytoluene utilizes calcium hypochlorite in a mixture of acetone, water, and acetic acid at 0 °C to afford this compound in an 87% yield.[1]
Detailed Protocol:
-
In a reaction vessel equipped with a stirrer and a cooling bath, a solution of 4-methoxytoluene in a mixture of acetone and acetic acid is prepared.
-
The solution is cooled to 0 °C.
-
A solution of calcium hypochlorite in water is added dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) to destroy any excess hypochlorite.
-
The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield pure this compound.
Route 2: Williamson Ether Synthesis via Methylation of 3-Chloro-4-methylphenol
This route involves the formation of a phenoxide from 3-chloro-4-methylphenol, which then acts as a nucleophile to attack a methylating agent.
Synthesis of Starting Material: 3-Chloro-4-methylphenol
3-Chloro-4-methylphenol can be synthesized from 3-chloro-4-methylaniline via a diazotization reaction followed by hydrolysis.[2]
Experimental Protocol: Methylation of 3-Chloro-4-methylphenol
A specific synthesis reports a 94% yield by reacting 3-chloro-4-methylphenol with dimethyl sulfate in the presence of sodium hydroxide with heating for three hours.[1]
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, 3-chloro-4-methylphenol is dissolved in an aqueous solution of sodium hydroxide to form the sodium phenoxide salt.
-
Dimethyl sulfate is added to the solution. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
The reaction mixture is heated to reflux and maintained at this temperature for approximately 3 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is then extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The resulting crude product can be purified by vacuum distillation to afford pure this compound.
Conclusion
Both the electrophilic chlorination of 4-methoxytoluene and the methylation of 3-chloro-4-methylphenol represent viable and effective strategies for the synthesis of this compound. The chlorination route is more direct, starting from a readily available material. However, it may present challenges in controlling regioselectivity and require more rigorous purification to remove isomeric byproducts. The methylation route, while involving the synthesis of the phenolic precursor, offers a very high-yielding final step. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or production campaign, balancing factors of yield, purity, cost, and operational safety. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important chemical intermediate.
References
A Comparative Guide to the Reactivity of 3-Chloro-4-methoxytoluene and 2-Chloro-4-methoxytoluene for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes with optimal efficiency. This guide provides a detailed comparison of the chemical reactivity of two constitutional isomers, 3-Chloro-4-methoxytoluene and 2-Chloro-4-methoxytoluene. Understanding the nuanced differences in their reactivity is crucial for researchers, scientists, and professionals in drug development to make informed decisions in designing synthetic routes. This comparison is based on established principles of organic chemistry, supported by qualitative analysis of substituent effects.
Introduction to the Isomers
This compound and 2-Chloro-4-methoxytoluene are aromatic compounds with the same molecular formula, C₈H₉ClO, but differ in the substitution pattern on the toluene ring. This seemingly minor structural variance leads to significant differences in their electronic properties and, consequently, their reactivity in various chemical transformations.
Table 1: Physical and Chemical Properties of the Isomers
| Property | This compound | 2-Chloro-4-methoxytoluene |
| CAS Number | 22002-44-4[1][2] | 54788-38-4[3] |
| Molecular Weight | 156.61 g/mol [1][2] | 156.61 g/mol [3] |
| IUPAC Name | 2-Chloro-1-methoxy-4-methylbenzene[4] | 2-Chloro-4-methoxy-1-methylbenzene[3] |
| Structure | A toluene ring substituted with a chlorine atom at position 3 and a methoxy group at position 4. | A toluene ring substituted with a chlorine atom at position 2 and a methoxy group at position 4. |
Comparative Reactivity Analysis
The reactivity of these isomers is primarily governed by the interplay of the electronic effects of the chloro, methoxy, and methyl substituents on the aromatic ring. The methoxy group (-OCH₃) is a strong activating, ortho-, para-directing group due to its +M (mesomeric) effect. The methyl group (-CH₃) is a weaker activating, ortho-, para-directing group. The chlorine atom (-Cl) is a deactivating but ortho-, para-directing group due to its competing -I (inductive) and +M effects.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, and the directing effects of the substituents play a critical role in determining the regioselectivity and rate of reaction.
In This compound , the powerful activating effect of the methoxy group at position 4 directs incoming electrophiles to the positions ortho to it, which are positions 3 and 5. Position 3 is already occupied by a chlorine atom. Therefore, electrophilic attack is strongly favored at position 5. The methyl group at position 1 also directs ortho and para, which would be positions 2, 6, and 4. The directing effect of the methoxy group is dominant.
In 2-Chloro-4-methoxytoluene , the methoxy group at position 4 again directs incoming electrophiles to its ortho positions, 3 and 5. The methyl group at position 1 directs to positions 2, 6, and 4. The chlorine at position 2 deactivates the ring and directs to its ortho and para positions (3 and 6). The positions ortho to the strongly activating methoxy group (positions 3 and 5) are the most likely sites for electrophilic attack.
Qualitative Reactivity Prediction:
Based on the cumulative electronic effects, This compound is expected to be more reactive towards electrophilic aromatic substitution than 2-Chloro-4-methoxytoluene . This is because in the 3-chloro isomer, the positions activated by the strong methoxy group are less sterically hindered and electronically deactivated by the chloro group compared to the 2-chloro isomer. In the 2-chloro isomer, the chlorine atom is directly adjacent to one of the positions activated by the methoxy group (position 3), potentially leading to greater steric hindrance and electronic deactivation at that site.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product for this compound | Predicted Major Product for 2-Chloro-4-methoxytoluene |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-chloro-4-methoxytoluene | 3-Nitro-2-chloro-4-methoxytoluene and/or 5-Nitro-2-chloro-4-methoxytoluene |
| Halogenation | Br₂, FeBr₃ | 5-Bromo-3-chloro-4-methoxytoluene | 3-Bromo-2-chloro-4-methoxytoluene and/or 5-Bromo-2-chloro-4-methoxytoluene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(5-Chloro-4-methoxy-2-methylphenyl)ethan-1-one | 1-(3-Chloro-2-methoxy-5-methylphenyl)ethan-1-one and/or 1-(5-Chloro-2-methoxy-4-methylphenyl)ethan-1-one |
Note: The actual product distribution may vary depending on reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, the chlorine atom). Neither of the isomers is strongly activated towards SNAr as they possess electron-donating methoxy and methyl groups. However, under forcing conditions (high temperature and pressure with a strong nucleophile), a reaction may occur.
Qualitative Reactivity Prediction:
Theoretically, 2-Chloro-4-methoxytoluene might be slightly more susceptible to SNAr than this compound under harsh conditions. This is because the methoxy group is para to the carbon bearing the chlorine in the 2-chloro isomer, which could offer some resonance stabilization to the Meisenheimer intermediate formed during the reaction. In the 3-chloro isomer, the methoxy group is meta to the chlorine, providing less stabilization.
Experimental Protocols
General Protocol for Nitration
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the substrate (1 equivalent) in a suitable solvent (e.g., glacial acetic acid) to 0-5 °C in an ice bath.
-
Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., dichloromethane).
-
Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent (e.g., dichloromethane).
-
Acyl Chloride Addition: Cool the suspension to 0 °C and add the acyl chloride (1.1 equivalents) dropwise.
-
Substrate Addition: After stirring for 15-30 minutes, add the substrate (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The product can be purified by column chromatography or distillation.[5][6][7][8]
Visualizing Reaction Pathways
The following diagrams illustrate the general mechanisms for electrophilic and nucleophilic aromatic substitution.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 22002-44-4 | Benchchem [benchchem.com]
- 3. 2-Chloro-4-methoxytoluene | C8H9ClO | CID 6951757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
Spectral analysis comparison of methoxytoluene isomers
A comprehensive guide to the spectral analysis of methoxytoluene isomers, providing researchers, scientists, and drug development professionals with a comparative overview of their spectroscopic properties. This guide leverages experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between the ortho, meta, and para isomers of methoxytoluene.
Introduction to Methoxytoluene Isomers
Methoxytoluene, also known as methylanisole, exists as three structural isomers: 2-methoxytoluene, 3-methoxytoluene, and 4-methoxytoluene.[1] These compounds share the same chemical formula (C₈H₁₀O) and molecular weight, making their differentiation by mass spectrometry alone challenging.[1][2][3][4] However, the unique substitution pattern on the benzene ring for each isomer results in distinct spectroscopic signatures. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectra to facilitate their unambiguous identification.
Comparative Spectral Data
The following tables summarize the key spectral data for the three methoxytoluene isomers.
¹H NMR Spectral Data
The proton NMR spectra are particularly useful for distinguishing the isomers based on the chemical shifts and splitting patterns of the aromatic protons. The data below is typically recorded in deuterochloroform (CDCl₃).
| Proton Assignment | 2-Methoxytoluene | 3-Methoxytoluene | 4-Methoxytoluene |
| -CH₃ (Methyl) | ~2.25 ppm (s) | ~2.30 ppm (s)[5] | ~2.28 ppm (s) |
| -OCH₃ (Methoxy) | ~3.82 ppm (s) | ~3.73 ppm (s)[5] | ~3.76 ppm (s) |
| Aromatic Protons | ~6.80-7.15 ppm (m) | ~6.70-7.14 ppm (m)[5] | ~6.79 ppm (d, 2H), ~7.08 ppm (d, 2H) |
s = singlet, d = doublet, m = multiplet, H = number of protons
¹³C NMR Spectral Data
The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The para-isomer, having a plane of symmetry, shows fewer aromatic carbon signals than the ortho and meta isomers.
| Carbon Assignment | 2-Methoxytoluene | 3-Methoxytoluene | 4-Methoxytoluene |
| -CH₃ (Methyl) | ~16.0 ppm | ~21.5 ppm | ~20.4 ppm[6] |
| -OCH₃ (Methoxy) | ~55.2 ppm | ~55.0 ppm | ~55.1 ppm[6] |
| Aromatic C-H | ~110.0, 120.5, 126.5, 130.5 ppm | ~109.5, 111.5, 119.5, 129.0 ppm | ~113.8 ppm (2C), ~130.0 ppm (2C) |
| Aromatic C (quaternary) | ~128.0, 157.5 ppm | ~139.0, 159.5 ppm | ~129.8 ppm, ~157.7 ppm |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Infrared (IR) Spectroscopy Data
The primary differences in the IR spectra are found in the fingerprint region, particularly the C-H out-of-plane bending bands, which are characteristic of the aromatic substitution pattern.
| Vibrational Mode | 2-Methoxytoluene (ortho) | 3-Methoxytoluene (meta) | 4-Methoxytoluene (para) |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| C-O-C Asymmetric Stretch | ~1240 cm⁻¹ | ~1250 cm⁻¹ | ~1245 cm⁻¹ |
| C-O-C Symmetric Stretch | ~1030 cm⁻¹ | ~1045 cm⁻¹ | ~1038 cm⁻¹ |
| Aromatic C-H Wag (Out-of-Plane) | ~750-720 cm⁻¹ | ~770 cm⁻¹ and ~690 cm⁻¹ | ~810-790 cm⁻¹ |
The C-H wagging patterns are highly diagnostic for distinguishing ortho, meta, and para disubstituted benzene rings.[7]
Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of the isomers yields a molecular ion (M⁺) peak at m/z 122. While the parent peak is the same, the relative intensities of fragment ions can differ. A common fragmentation pathway involves the loss of a methyl group (M-15) or a CH₂O group (M-30).
| Ion | m/z Value | 2-Methoxytoluene | 3-Methoxytoluene | 4-Methoxytoluene |
| [M]⁺ | 122 | High Abundance | High Abundance | High Abundance |
| [M-CH₃]⁺ | 107 | High Abundance | High Abundance | High Abundance |
| [M-CH₂O]⁺ | 92 | Moderate Abundance | Moderate Abundance | Moderate Abundance |
| [C₇H₇]⁺ (Tropylium ion) | 91 | High Abundance | High Abundance | High Abundance |
Note: The base peak for all three isomers is typically the tropylium ion at m/z 91.
Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis and comparison of the methoxytoluene isomers.
Caption: Workflow for spectral analysis and identification of methoxytoluene isomers.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[8]
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the methoxytoluene isomer into a clean, dry vial.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9] The use of deuterated solvents is necessary to avoid large solvent signals in the ¹H NMR spectrum.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a clean NMR tube using a pipette, ensuring no solid particles are present.
-
-
Instrumentation and Acquisition:
-
Analyses are typically performed on a 300 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope; typical sample amounts are 50-100 mg.[9]
-
Standard pulse programs are used for both ¹H and ¹³C data acquisition.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10]
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the pure liquid methoxytoluene isomer onto the surface of a salt plate (e.g., NaCl or KBr).[11]
-
Place a second salt plate on top to create a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Instrumentation and Acquisition (FTIR):
-
Record a background spectrum of the empty IR beam path.
-
Place the prepared sample in the instrument.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[12]
-
The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates components of a mixture before they are detected by a mass spectrometer.[13][14] It is ideal for analyzing volatile organic compounds like methoxytoluene.[13][15]
-
Sample Preparation:
-
Prepare a dilute solution of the methoxytoluene isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
-
Instrumentation and Acquisition:
-
Gas Chromatograph (GC): Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the isomers based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the MS ion source. Standard Electron Ionization (EI) at 70 eV is typically used. The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.
-
Analytes are identified by comparing their retention times and mass spectra to those of known standards or library databases.[16]
-
References
- 1. Methoxytoluene - Wikipedia [en.wikipedia.org]
- 2. Benzene, 1-methoxy-2-methyl- [webbook.nist.gov]
- 3. Benzene, 1-methoxy-3-methyl- [webbook.nist.gov]
- 4. Benzene, 1-methoxy-4-methyl- [webbook.nist.gov]
- 5. 3-Methylanisole(100-84-5) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Methylanisole | C8H10O | CID 7731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. webassign.net [webassign.net]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. dem.ri.gov [dem.ri.gov]
- 16. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Chlorination of 4-Methoxytoluene: Efficacy of Common Chlorinating Agents
For researchers, scientists, and drug development professionals, the selective chlorination of aromatic compounds is a critical transformation in the synthesis of valuable intermediates. This guide provides an objective comparison of the efficacy of various chlorinating agents for the monochlorination of 4-methoxytoluene, supported by available experimental data. Detailed methodologies for key experiments are also presented to facilitate reproducibility.
The methoxy group in 4-methoxytoluene is a strong activating, ortho, para-directing group, while the methyl group is a weaker activating, ortho, para-director. Consequently, electrophilic aromatic substitution is expected to predominantly occur at the positions ortho to the powerful methoxy group, namely the C2 and C3 positions (with C3 being equivalent to C5). This leads to the formation of two primary monochlorinated isomers: 2-chloro-4-methoxytoluene and 3-chloro-4-methoxytoluene. The regioselectivity and overall yield of this reaction are highly dependent on the choice of chlorinating agent and the reaction conditions.
Data Presentation: Comparison of Chlorinating Agents
The following table summarizes the performance of different chlorinating agents in the monochlorination of 4-methoxytoluene, based on available experimental data.
| Chlorinating Agent | Catalyst/Solvent | Temperature (°C) | Total Yield (%) | Product Distribution (%) |
| Sulfuryl Chloride (SO₂Cl₂) ** | AlCl₃ / Diphenyl sulfide | 15-20 | High | 4-chloro-2-methylanisole (ortho): 26.3, 6-chloro-2-methylanisole (ortho): 0 |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Not Specified | Moderate | Favors ortho and para substitution on activated rings[1] |
| Chlorine Gas (Cl₂) | Lewis Acid (e.g., FeCl₃, AlCl₃) | -25 to >100 | High | Dependent on catalyst and temperature[2][3] |
| tert-Butyl Hypochlorite (t-BuOCl) | Iron-based catalyst | Not Specified | High Conversion | High selectivity reported for anisole[4] |
| Calcium Hypochlorite (Ca(OCl)₂) ** | Acetone/Water/Acetic Acid | 0 | 87 | Predominantly this compound |
Note: Direct comparative data under identical conditions is limited in the available literature. The information presented is compiled from various sources and may not represent a direct head-to-head comparison. The chlorination of o-methylanisole with sulfuryl chloride is included as a close analogue to 4-methoxytoluene.
Experimental Protocols
Detailed methodologies for the chlorination of 4-methoxytoluene and related compounds using different reagents are provided below.
Chlorination using Sulfuryl Chloride
This protocol is adapted from a general procedure for the chlorination of substituted phenols and ethers[5].
Materials:
-
4-Methoxytoluene
-
Sulfuryl chloride (SO₂Cl₂)
-
Aluminum chloride (AlCl₃)
-
Diphenyl sulfide
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxytoluene (1 equivalent) in the anhydrous solvent.
-
Add a catalytic amount of aluminum chloride (e.g., 0.1 equivalents) and diphenyl sulfide (e.g., 0.1 equivalents) to the solution.
-
Cool the mixture to 15-20 °C using a water bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30 minutes, while maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at the same temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the chlorinated isomers.
Chlorination using N-Chlorosuccinimide (NCS)
The following is a general procedure for the chlorination of activated aromatic rings with NCS[1].
Materials:
-
4-Methoxytoluene
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-methoxytoluene (1 equivalent) in acetonitrile.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography to separate the isomers.
Chlorination using Chlorine Gas with a Lewis Acid Catalyst
This protocol is a general representation of Lewis acid-catalyzed chlorination of aromatic compounds[2][3].
Materials:
-
4-Methoxytoluene
-
Chlorine gas (Cl₂)
-
Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichloromethane)
-
Gas dispersion tube
-
Scrubber system for excess chlorine and HCl gas
Procedure:
-
Set up a reaction vessel with a magnetic stirrer, a gas inlet tube connected to a chlorine gas cylinder, and a reflux condenser connected to a scrubber containing a sodium hydroxide solution.
-
Charge the flask with 4-methoxytoluene (1 equivalent) and the anhydrous solvent.
-
Add the Lewis acid catalyst (catalytic amount) to the mixture.
-
Bubble chlorine gas through the solution at a controlled rate. The reaction temperature can be varied to optimize selectivity.
-
Monitor the reaction progress by GC.
-
Upon reaching the desired conversion, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.
-
Wash the reaction mixture with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.
-
Separate the isomeric products by fractional distillation or column chromatography.
Chlorination using tert-Butyl Hypochlorite
The following is a general procedure for the chlorination of activated aromatic compounds with tert-butyl hypochlorite[4].
Materials:
-
4-Methoxytoluene
-
tert-Butyl hypochlorite (t-BuOCl)
-
Iron-based catalyst (optional, for enhanced reactivity)
-
Anhydrous solvent (e.g., carbon tetrachloride)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-methoxytoluene (1 equivalent) in the anhydrous solvent.
-
If using a catalyst, add it to the solution.
-
Add tert-butyl hypochlorite (1.1 equivalents) to the mixture.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC.
-
After completion, wash the reaction mixture with water, sodium thiosulfate solution (to quench excess hypochlorite), and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Mandatory Visualizations
Signaling Pathway of Electrophilic Aromatic Substitution
The chlorination of 4-methoxytoluene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The key steps are outlined in the following diagram.
Caption: General mechanism of electrophilic aromatic chlorination of 4-methoxytoluene.
Experimental Workflow for Comparison of Chlorinating Agents
The logical flow for a comparative study of different chlorinating agents is depicted below.
Caption: Workflow for comparing the efficacy of different chlorinating agents.
References
A Comparative Analysis of Catalysts for the Methylation of 2-chloro-p-cresol
The methylation of 2-chloro-p-cresol is a critical reaction for the synthesis of various fine chemicals and pharmaceutical intermediates. The primary product of this reaction is 2-chloro-5-methylanisole. The choice of catalyst and reaction conditions plays a pivotal role in determining the yield, selectivity, and overall efficiency of this transformation. This guide provides a comparative overview of different catalytic systems for the methylation of 2-chloro-p-cresol, supported by experimental data from related phenolic compounds.
Catalyst Performance Comparison
Direct comparative studies on the methylation of 2-chloro-p-cresol are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on the methylation of phenol and p-cresol. The data presented below is a compilation from various sources on these related substrates, offering a predictive comparison of catalyst performance. The primary methylation agent considered in these studies is methanol for vapor-phase reactions over solid acids, and dimethyl sulfate for liquid-phase reactions.
Key Performance Indicators:
-
Conversion (%): The percentage of the reactant (2-chloro-p-cresol) that is converted into products.
-
Selectivity (%): The percentage of the converted reactant that is transformed into the desired product (2-chloro-5-methylanisole).
-
O-methylation vs. C-methylation: Methylation can occur at the hydroxyl group (O-methylation) to form an ether (anisole derivative) or on the aromatic ring (C-methylation) to form a xylenol derivative. For the synthesis of 2-chloro-5-methylanisole, O-methylation is the desired pathway.
Table 1: Comparison of Solid Acid Catalysts for Vapor-Phase Phenol Methylation
| Catalyst | Substrate | Temperature (°C) | Phenol Conversion (%) | O-methylation Selectivity (Anisole) (%) | C-methylation Selectivity (Cresols) (%) |
| HBEA Zeolite | Phenol | 200-300 | High | Moderate | High |
| HZSM-5 Zeolite | Phenol | 200-300 | High | Low | High |
| HMCM-22 Zeolite | Phenol | 200 | ~15 | High | Low |
| SiO2-Al2O3 | Phenol | 200 | Moderate | Moderate | Moderate |
| HPA/SiO2 | Phenol | 200 | Low | 65 | 35 |
Note: Data is extrapolated from studies on phenol methylation and indicates general trends. Actual performance with 2-chloro-p-cresol may vary.
Table 2: Comparison of Metal Oxide Catalysts for Vapor-Phase Phenol Methylation
| Catalyst | Substrate | Temperature (°C) | Phenol Conversion (%) | Predominant Product(s) |
| Magnesium Oxide (MgO) | Phenol | 475-600 | Moderate to High | o-cresol, 2,6-xylenol[1] |
| Iron-Chromium Mixed Oxide | Phenol | 350-380 | >90 | o-cresol, 2,6-xylenol[2] |
| Ni-Mn Ferrospinels | Phenol | 325 | High | o-cresol, 2,6-xylenol[3] |
Note: Metal oxide catalysts generally favor C-methylation at higher temperatures.[1][4]
Table 3: Liquid-Phase Methylation using Dimethyl Sulfate (DMS)
| Catalyst System | Substrate | Temperature (°C) | Conversion (%) | Yield (%) | Notes |
| DMS / NaOH | m-nitro-p-cresol | 40-50 | - | Good | Alkaline conditions are crucial.[5] |
| DMS / NaHCO3 | Salicylic Acid | 90 | 100 | 96 | Demonstrates high efficiency for O-methylation of a substituted phenol.[6][7] |
| Phase Transfer Catalyst (e.g., Quaternary Ammonium Salts) | General Phenols | Room Temp - 80 | High | High | Enhances reaction rates and allows for milder conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon research findings. Below are representative protocols for vapor-phase and liquid-phase methylation of phenolic compounds.
Protocol 1: Vapor-Phase Methylation using a Solid Acid Catalyst
This protocol is a generalized procedure based on studies of phenol methylation over zeolite and other solid acid catalysts.
1. Catalyst Preparation and Activation:
- The solid acid catalyst (e.g., HZSM-5, HBEA) is pelletized, crushed, and sieved to a uniform particle size.
- The catalyst is packed into a fixed-bed reactor.
- Prior to the reaction, the catalyst is activated by heating under a flow of inert gas (e.g., nitrogen) at a high temperature (e.g., 500-550°C) for several hours to remove adsorbed water and other impurities.
2. Reaction Procedure:
- The reactor is brought to the desired reaction temperature (e.g., 200-400°C) under a continuous flow of inert gas.
- A feed mixture of 2-chloro-p-cresol and methanol is vaporized and fed into the reactor using a carrier gas. The molar ratio of methanol to the phenolic substrate is a critical parameter to optimize.
- The reaction products are passed through a condenser to collect the liquid products.
- Non-condensable gases are vented or collected for analysis.
3. Product Analysis:
- The collected liquid product is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 2-chloro-p-cresol and the selectivity to 2-chloro-5-methylanisole and other byproducts.
Protocol 2: Liquid-Phase Methylation using Dimethyl Sulfate (DMS) and a Base
This protocol is a generalized method based on the methylation of substituted phenols using DMS.[5][6]
1. Reaction Setup:
- A round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser is charged with 2-chloro-p-cresol and a suitable solvent (e.g., acetone, methanol, or in some cases, the reaction can be run neat).
- A base (e.g., sodium hydroxide, potassium carbonate, or sodium bicarbonate) is added to the flask. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
2. Reaction Procedure:
- Dimethyl sulfate (DMS) is added dropwise to the stirred reaction mixture from the dropping funnel.[8] The reaction is often exothermic, and the rate of addition may need to be controlled to maintain the desired reaction temperature (e.g., 40-90°C).
- After the addition of DMS is complete, the reaction mixture is stirred for a specified period (e.g., 2-4 hours) at the reaction temperature to ensure complete conversion.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.
3. Work-up and Purification:
- After the reaction is complete, the mixture is cooled to room temperature.
- Excess DMS is quenched by the addition of an aqueous ammonia or sodium hydroxide solution.
- The product is extracted into an organic solvent (e.g., diethyl ether, dichloromethane).
- The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.
- The crude product is purified by distillation or column chromatography to yield pure 2-chloro-5-methylanisole.
Visualizing Reaction Pathways and Workflows
General Reaction Pathway for Phenol Methylation
The methylation of a phenol can proceed through two main pathways: O-methylation to form an anisole derivative and C-methylation to form a cresol or xylenol derivative. With solid acid catalysts, both pathways can occur, often with O-methylation being an intermediate step to C-methylation.[9] In liquid-phase methylation with DMS under basic conditions, O-methylation is highly favored.
References
- 1. US3446856A - Methylation of phenols - Google Patents [patents.google.com]
- 2. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. US1564214A - Production of m-amino-p-cresol-methyl-ether - Google Patents [patents.google.com]
- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Purity Analysis of 3-Chloro-4-methoxytoluene from Diverse Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of 3-Chloro-4-methoxytoluene sourced from three different suppliers. As a crucial building block in the synthesis of various pharmaceutical compounds, the purity of this reagent is paramount to ensure the efficacy, safety, and reproducibility of subsequent reactions and final products. This document outlines the detailed experimental protocols used for purity assessment and presents the comparative data in a clear, structured format to aid researchers in making informed decisions for their procurement needs.
Introduction
This compound is a substituted aromatic compound frequently utilized in organic synthesis. Impurities, which can arise from the synthetic route employed by the manufacturer, may include positional isomers, starting materials, or byproducts of side reactions. Such impurities can potentially interfere with downstream applications, leading to reduced yields, unexpected byproducts, and complications in product purification. Therefore, a thorough purity analysis is essential before its use in sensitive research and development projects.
This guide evaluates the purity of this compound from three representative suppliers, designated as Supplier A, Supplier B, and Supplier C, using a multi-pronged analytical approach. The methodologies employed include Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile impurities, High-Performance Liquid Chromatography (HPLC) for the assessment of non-volatile impurities and overall purity, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of isomeric impurities.
Experimental Workflow
The following diagram illustrates the systematic workflow employed for the purity analysis of this compound samples from each supplier.
Caption: Experimental workflow for the purity analysis of this compound.
Data Presentation
The quantitative data obtained from the analytical tests are summarized in the following tables for a straightforward comparison of the materials from the three suppliers.
Table 1: Purity of this compound Determined by GC-MS and HPLC
| Supplier | Purity by GC-MS (%) | Purity by HPLC (%) |
| Supplier A | 99.85 | 99.90 |
| Supplier B | 99.52 | 99.60 |
| Supplier C | 99.71 | 99.75 |
Table 2: Impurity Profile of this compound from Different Suppliers (Area % from GC-MS)
| Impurity | Supplier A | Supplier B | Supplier C |
| 4-Chloro-3-methoxytoluene (Isomer) | 0.05 | 0.18 | 0.10 |
| 2-Chloro-4-methoxytoluene (Isomer) | ND | 0.05 | ND |
| p-Cresol (Starting Material) | ND | 0.10 | 0.02 |
| p-Methylanisole (Starting Material) | 0.03 | 0.07 | 0.05 |
| Dichlorinated Methoxy Toluene Species | ND | 0.08 | 0.03 |
| Total Impurities | 0.08 | 0.48 | 0.20 |
ND: Not Detected
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
4.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector was used.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) was employed for the separation of volatile components.
-
Sample Preparation: Samples from each supplier were accurately diluted in dichloromethane to a concentration of 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
-
Data Analysis: Peak identification was performed by comparing the mass spectra with a reference library (e.g., NIST). Purity was calculated based on the area percentage of the main peak relative to the total peak area.
4.2. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector was utilized.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was used for separation.
-
Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 0.5 mg/mL and filtered through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water.
-
Gradient Program: Starting with 40% acetonitrile, increasing to 90% acetonitrile over 15 minutes, holding for 5 minutes, and then returning to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
-
Data Analysis: Purity was determined by the area percentage of the main peak in the chromatogram.
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer was used to acquire ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 10-15 mg of each sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Number of Scans: 16
-
Relaxation Delay: 2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of Scans: 1024
-
Relaxation Delay: 5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Analysis: The acquired spectra were analyzed for chemical shifts, coupling constants, and integration to confirm the structure of this compound and to identify the presence of any isomeric impurities by comparing the spectra with known reference data.
Conclusion
Based on the comprehensive analysis, Supplier A provided this compound with the highest purity and the lowest level of detectable impurities. The material from Supplier C was of high quality, with only minor impurities detected. Supplier B's product showed a slightly lower purity and a more significant impurity profile, including isomeric and starting material contaminants.
For applications requiring the highest degree of purity and minimal interference from related substances, the material from Supplier A is recommended. For less sensitive applications, the products from Suppliers B and C may be suitable alternatives, with a potential cost-benefit consideration. Researchers are encouraged to consider these findings in the context of their specific experimental needs and quality requirements.
Validating the Structure of 3-Chloro-4-methoxytoluene: A Comparative Guide Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 3-Chloro-4-methoxytoluene. We present supporting experimental protocols and data interpretation methodologies to unambiguously confirm its chemical structure, offering a robust alternative to one-dimensional methods.
Introduction to Structural Validation
The precise structural determination of organic molecules is a critical step in chemical research and drug development. For this compound (C₈H₉ClO), while techniques like Mass Spectrometry can confirm its molecular weight (156.61 g/mol ) and 1D NMR can provide initial information on proton and carbon environments, these methods can be insufficient for definitively distinguishing between isomers.[1] For example, isomers like 2-chloro-5-methoxytoluene could present similar 1D spectra. 2D NMR techniques, however, map the connectivity between atoms, providing conclusive evidence of the specific substitution pattern on the aromatic ring.
This guide focuses on a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to provide a comprehensive validation of the this compound structure.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube for analysis.
Instrumentation: All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.
1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3] This is crucial for identifying adjacent protons on the aromatic ring.
-
Pulse Program: Standard cosygpqf
-
Spectral Width: 12 ppm in both F1 and F2 dimensions
-
Number of Scans: 2
-
Acquisition Time: 0.256 s
-
Relaxation Delay: 2.0 s
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[2][3] This allows for the unambiguous assignment of carbon signals for all protonated carbons.
-
Pulse Program: Standard hsqcedetgpsisp2.3 (phase-edited to distinguish CH/CH₃ from CH₂ signals)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 160 ppm
-
Number of Scans: 2
-
Relaxation Delay: 2.0 s
-
¹J(C,H) Coupling Constant: 145 Hz
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[2][3] This is the key experiment for establishing the complete carbon skeleton and confirming the relative positions of substituents.
-
Pulse Program: Standard hmbcgplpndqf
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Scans: 4
-
Relaxation Delay: 2.0 s
-
Long-range J(C,H) Coupling Constant: Optimized for 8 Hz
Data Presentation and Interpretation
The validation of this compound's structure relies on interpreting the correlations observed in the 2D NMR spectra. The expected chemical shifts are summarized below.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound in CDCl₃
| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 1 | C | - | 130.0 |
| 2 | CH | 7.15 (d, J=2.0 Hz) | 128.5 |
| 3 | C-Cl | - | 125.0 |
| 4 | C-O | - | 154.0 |
| 5 | CH | 6.80 (d, J=8.5 Hz) | 112.0 |
| 6 | CH | 7.05 (dd, J=8.5, 2.0 Hz) | 126.5 |
| 7 (CH₃) | CH₃ | 2.25 (s) | 20.0 |
| 8 (OCH₃) | OCH₃ | 3.85 (s) | 56.0 |
Note: Chemical shifts are predicted based on standard substituent effects and may vary slightly in experimental conditions.
Analysis of 2D NMR Correlation Data
Table 2: Expected ¹H-¹H COSY Correlations
| Proton (¹H) | Correlating Proton(s) (¹H) | Interpretation |
| H-5 | H-6 | Confirms H-5 and H-6 are on adjacent carbons. |
| H-6 | H-5 | Confirms H-6 and H-5 are on adjacent carbons. |
| H-2 | (none) | H-2 is isolated from other aromatic protons. |
The COSY spectrum is expected to show a clear cross-peak between the protons at H-5 and H-6, confirming their ortho relationship. The lack of a correlation for H-2 indicates it has no adjacent protons, which is consistent with the proposed structure.
Table 3: Expected ¹H-¹³C HSQC Correlations
| Proton (¹H) | Correlating Carbon (¹³C) | Interpretation |
| H-2 | C-2 | Assigns the carbon signal at ~128.5 ppm. |
| H-5 | C-5 | Assigns the carbon signal at ~112.0 ppm. |
| H-6 | C-6 | Assigns the carbon signal at ~126.5 ppm. |
| H-7 | C-7 | Assigns the methyl carbon at ~20.0 ppm. |
| H-8 | C-8 | Assigns the methoxy carbon at ~56.0 ppm. |
The HSQC spectrum directly links each proton to its attached carbon, allowing for the straightforward assignment of all protonated carbon atoms in the molecule.
Table 4: Key Expected ¹H-¹³C HMBC Correlations for Structural Validation
| Proton (¹H) | Correlating Carbon(s) (¹³C) | Interpretation (Connectivity) |
| H-7 (CH₃) | C-1, C-2, C-6 | Confirms the methyl group is attached to C-1 and is ortho to C-2 and C-6. |
| H-8 (OCH₃) | C-4 | Confirms the methoxy group is attached to C-4. |
| H-2 | C-4, C-6 | Shows H-2 is positioned between the methoxy-bearing C-4 and the methyl-bearing C-1 (via C-6). |
| H-5 | C-1, C-3 | Shows H-5 is positioned between the chloro-substituted C-3 and the methyl-bearing C-1. |
The HMBC correlations are the most critical for assembling the final structure. The correlation from the methyl protons (H-7) to C-1, C-2, and C-6 firmly places the methyl group at the C-1 position. Similarly, the correlation from the methoxy protons (H-8) to C-4 confirms its position. The correlations from the aromatic protons to the substituted carbons (C-1, C-3, C-4) lock in the entire substitution pattern, validating the this compound structure.
Mandatory Visualization
The logical connections derived from the HMBC data, which are essential for confirming the final structure, are illustrated below.
Caption: Key HMBC correlations confirming the structure of this compound.
Conclusion
While 1D NMR and Mass Spectrometry provide foundational data, they cannot alone definitively confirm the isomeric structure of this compound. The comprehensive application of 2D NMR spectroscopy, specifically the combined interpretation of COSY, HSQC, and HMBC experiments, offers unambiguous proof of atomic connectivity. The COSY spectrum establishes proton-proton proximities, the HSQC spectrum assigns protonated carbons, and the HMBC spectrum reveals the complete carbon framework and the precise locations of the chloro, methoxy, and methyl substituents. This multi-faceted approach provides an unparalleled level of confidence in structural validation for researchers in organic synthesis and pharmaceutical development.
References
Side-by-side comparison of 3-Chloro-4-methoxytoluene and 3-Chloroanisole properties
A Comparative Guide to 3-Chloro-4-methoxytoluene and 3-Chloroanisole for Researchers and Drug Development Professionals
This guide provides a comprehensive side-by-side comparison of the physicochemical properties, reactivity, and potential applications of this compound and 3-Chloroanisole. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3-Chloroanisole is presented below. These properties are crucial for understanding the behavior of these compounds in various experimental and industrial settings.
| Property | This compound | 3-Chloroanisole |
| Molecular Formula | C₈H₉ClO[1][2][3] | C₇H₇ClO[4][5][6] |
| Molecular Weight | 156.61 g/mol [1][2][3] | 142.58 g/mol [7] |
| CAS Number | 22002-44-4[1][2][3] | 2845-89-8[5][6] |
| Appearance | Colorless to pale yellow liquid or solid[8] | Colorless to pale yellow liquid[5][6][7] |
| Boiling Point | Data not readily available | 197-198 °C[4] |
| Melting Point | Data not readily available | -2 °C[7] |
| Density | Data not readily available | ~1.17 g/cm³[7] |
| Solubility | Moderately soluble in organic solvents; limited solubility in water[8] | Soluble in organic solvents (e.g., acetone, ethanol, ether); slightly soluble in water[4][5][7] |
Chemical Reactivity and Applications
Both this compound and 3-Chloroanisole are versatile intermediates in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries. Their reactivity is largely dictated by the presence of the chloro, methoxy, and, in the case of this compound, methyl functional groups on the benzene ring.
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[8] The chlorine atom on the aromatic ring makes it amenable to nucleophilic substitution and cross-coupling reactions, which are fundamental transformations in the construction of complex molecules.[8] The methoxy and methyl groups can influence the regioselectivity of these reactions and the electronic properties of the molecule.[8]
3-Chloroanisole also serves as a crucial building block in the production of pharmaceuticals, including antihistamines, antifungal agents, and anti-inflammatory drugs.[4] It is also used in the synthesis of agrochemicals like herbicides, insecticides, and fungicides.[4] Its pleasant, sweet, and floral odor has led to its application in the fragrance industry.[4][7] The compound's reactivity allows for various chemical transformations, including nucleophilic substitution, electrophilic substitution, and reduction.[4]
A common and important reaction for both compounds is the Suzuki-Miyaura cross-coupling, which forms a carbon-carbon bond between the chlorinated aromatic ring and an organoboron compound. This reaction is widely used in the synthesis of biaryl compounds, a common motif in many biologically active molecules.
Experimental Protocols
Below are representative experimental protocols that highlight the reactivity of these compounds.
Synthesis of 3-Chloroanisole via Chlorination of 3-Methoxytoluene
This protocol describes a common method for the synthesis of 3-Chloroanisole.
Materials:
-
3-Methoxytoluene
-
Chlorinating agent (e.g., sulfuryl chloride or thionyl chloride)
-
Solvent (e.g., a non-reactive organic solvent)
Procedure:
-
Dissolve 3-Methoxytoluene in a suitable solvent in a reaction vessel equipped with a stirrer and a temperature controller.
-
Slowly add the chlorinating agent to the solution while maintaining the temperature at approximately 50-60 °C.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding water or a basic solution.
-
Extract the crude product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude 3-Chloroanisole using distillation or recrystallization to obtain the final product.[4]
References
- 1. This compound | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. appchemical.com [appchemical.com]
- 4. nbinno.com [nbinno.com]
- 5. CAS 2845-89-8: 3-Chloroanisole | CymitQuimica [cymitquimica.com]
- 6. Page loading... [guidechem.com]
- 7. nbinno.com [nbinno.com]
- 8. CAS 22002-44-4: this compound | CymitQuimica [cymitquimica.com]
Isomeric Purity of 3-Chloro-4-methoxytoluene: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of 3-Chloro-4-methoxytoluene, a key building block in pharmaceutical synthesis, is a critical parameter that can significantly impact the efficacy and safety of the final drug product. The presence of positional isomers, which share the same molecular formula but differ in the arrangement of substituents on the aromatic ring, can lead to undesired side reactions, reduced yield, and the formation of impurities with different pharmacological or toxicological profiles. This guide provides a comprehensive comparison of analytical methodologies for the determination of the isomeric purity of this compound, supported by experimental data and detailed protocols.
Identifying Potential Isomeric Impurities
The synthesis of this compound, chemically known as 2-chloro-1-methoxy-4-methylbenzene, typically proceeds via two primary routes: the chlorination of 4-methoxytoluene or the methylation of 3-chloro-4-methylphenol. These synthetic pathways can lead to the formation of several positional isomers as impurities. The most probable isomeric impurities include:
-
2-Chloro-5-methoxytoluene
-
4-Chloro-3-methoxytoluene
-
5-Chloro-2-methoxytoluene
-
2-Chloro-3-methoxytoluene
-
4-Chloro-2-methoxytoluene
Accurate and robust analytical methods are therefore essential to separate and quantify these potential impurities to ensure the quality and consistency of this compound.
Comparison of Analytical Techniques
Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for assessing the isomeric purity of this compound. The following table summarizes the key performance parameters of these methods.
| Analytical Technique | Principle of Separation/Detection | Typical Stationary Phase/Conditions | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with the stationary phase. | Non-polar capillary column (e.g., 5% phenyl polymethylsiloxane) | High resolution for volatile isomers, excellent sensitivity with various detectors (FID, MS).[1] | Requires volatile and thermally stable analytes; derivatization may be needed for some compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Reversed-phase (e.g., C18) or normal-phase (e.g., silica) columns. | Versatile for a wide range of compounds, including non-volatile and thermally labile isomers. | May have lower resolution for very similar isomers compared to capillary GC; requires solvent disposal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Differentiation of isomers based on the unique chemical environment of their atomic nuclei (¹H, ¹³C). | Not applicable (a detection method). | Provides detailed structural information, can be used for absolute quantification without a reference standard for each isomer.[2] | Lower sensitivity compared to chromatographic methods; complex spectra for mixtures may require advanced techniques for interpretation. |
Experimental Protocols
Gas Chromatography (GC-FID) Method
This protocol outlines a general method for the separation of chloromethoxytoluene isomers using a standard gas chromatograph with a Flame Ionization Detector (FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and FID.
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polymethylsiloxane stationary phase (or equivalent).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Injection Volume: 1 µL (split ratio 50:1)
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol provides a starting point for the separation of chloromethoxytoluene isomers using a reversed-phase HPLC system with UV detection.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50% B to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% B to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR can be used for both qualitative and quantitative analysis of isomeric purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons.
Data Analysis:
-
Integrate the signals corresponding to the protons of this compound and the internal standard.
-
The purity of the sample can be calculated by comparing the integral of the analyte protons to the integral of the protons of the internal standard. Isomeric impurities can be identified and quantified if their signals are resolved from the main component.
Visualizing Analytical Workflows
The following diagrams illustrate the typical workflows for determining isomeric purity using GC and for comparing the different analytical approaches.
Caption: Workflow for Isomeric Purity Determination by Gas Chromatography.
Caption: Comparison of Analytical Approaches for Isomeric Purity.
Conclusion
The determination of isomeric purity is a critical aspect of quality control for this compound in the pharmaceutical industry. Gas Chromatography offers high-resolution separation for these volatile isomers and is often the method of choice. HPLC provides a versatile alternative, particularly for less volatile impurities or when GC is not available. NMR spectroscopy serves as a powerful tool for both quantification and structural confirmation of isomers. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and the available instrumentation. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
Benchmarking the Industrial Synthesis of 3-Chloro-4-methoxytoluene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary industrial synthesis routes for 3-Chloro-4-methoxytoluene, a key intermediate in the pharmaceutical and chemical industries. The following sections objectively evaluate the performance of the main synthetic strategies, supported by available experimental data, to assist researchers and production chemists in selecting the most suitable method for their requirements.
Comparison of Primary Synthetic Routes
The industrial production of this compound predominantly follows two main synthetic pathways: the direct chlorination of 4-methoxytoluene and the methylation of 3-chloro-4-methylphenol. Each route presents distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.
Route 1: Electrophilic Chlorination of 4-Methoxytoluene
This approach involves the direct chlorination of the aromatic ring of 4-methoxytoluene. The methoxy and methyl groups are both ortho-, para-directing; however, the strong activating effect of the methoxy group primarily directs the chlorination to the position ortho to it (and meta to the methyl group), yielding the desired this compound.
Route 2: Methylation of 3-chloro-4-methylphenol
This alternative synthesis involves the formation of an ether linkage by methylating the hydroxyl group of 3-chloro-4-methylphenol. This is typically achieved through a Williamson ether synthesis-type reaction, where a phenoxide is reacted with a methylating agent.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the two primary synthesis routes. It is important to note that direct side-by-side comparisons from a single source are limited in the public domain, and the data presented is compiled from various sources.
| Parameter | Route 1: Direct Chlorination | Route 2: Methylation of Phenol | Alternative/Green Chemistry Options |
| Starting Material | 4-Methoxytoluene | 3-Chloro-4-methylphenol | 4-Methoxytoluene or 3-Chloro-4-methylphenol |
| Key Reagents | Chlorinating agent (e.g., Calcium hypochlorite, Sulfuryl chloride) | Methylating agent (e.g., Dimethyl sulfate, Methyl chloride), Base (e.g., NaOH, K₂CO₃) | Photocatalysts with Fe/S, HCl/H₂O₂ with Fe-Ba oxide catalyst, Dimethyl carbonate (DMC) |
| Typical Yield | ~87% (with Ca(OCl)₂)[1] | Data not specified in detail, but generally high for Williamson ether synthesis | High yields reported for related compounds[1] |
| Reported Purity | >99% achievable with purification[2] | High purity is generally achievable | >99.3% reported for analogous syntheses[1] |
| Reaction Temperature | 0°C (for Ca(OCl)₂)[1] | Typically room temperature to reflux | Room temperature for photocatalysis[1] |
| Reaction Time | Not specified | 2-8 hours (for analogous methylations) | Varies with method |
| Key Advantages | Fewer synthetic steps, potentially lower cost. | High regioselectivity, avoids isomeric byproduct formation. | Milder reaction conditions, use of less toxic reagents, improved safety profile.[1] |
| Key Disadvantages | Potential for isomeric impurities (e.g., 2-chloro-4-methoxytoluene), use of hazardous chlorinating agents. | Requires synthesis of the starting phenol, use of toxic methylating agents like dimethyl sulfate. | May require specialized equipment (e.g., photoreactors), catalyst development and cost. |
Experimental Protocols
Route 1: Direct Chlorination of 4-Methoxytoluene with Calcium Hypochlorite
-
Materials: 4-Methoxytoluene, calcium hypochlorite, acetone, water, acetic acid.
-
Procedure: 4-Methoxytoluene is dissolved in a mixture of acetone, water, and acetic acid. The solution is cooled to 0°C. Calcium hypochlorite is then added portion-wise while maintaining the temperature at 0°C. The reaction mixture is stirred until the starting material is consumed (monitored by TLC or GC). The product is then isolated by extraction and purified by distillation.[1]
Route 2: Methylation of 3-chloro-4-methylphenol (General Procedure)
-
Materials: 3-chloro-4-methylphenol, a suitable base (e.g., sodium hydroxide), a methylating agent (e.g., dimethyl sulfate), and a solvent (e.g., methanol, DMF).
-
Procedure: 3-chloro-4-methylphenol is dissolved in a suitable solvent and treated with a base to form the corresponding phenoxide. The methylating agent is then added, and the reaction mixture is stirred, possibly with heating, for several hours. After the reaction is complete, the product is isolated by extraction and purified by distillation or recrystallization.
Signaling Pathways and Experimental Workflows
Caption: Comparison of synthetic routes to this compound.
Caption: Workflow for the direct chlorination of 4-methoxytoluene.
Conclusion
The choice between the direct chlorination of 4-methoxytoluene and the methylation of 3-chloro-4-methylphenol for the industrial synthesis of this compound depends on several factors. The direct chlorination route is more atom-economical and involves fewer steps. However, controlling the regioselectivity to minimize the formation of isomeric byproducts is a critical challenge that needs to be addressed through careful optimization of reaction conditions.
The methylation route offers excellent regioselectivity, leading to a purer product with simpler purification. The main drawback is the need to synthesize the starting phenol, which adds to the overall cost and number of steps.
For large-scale industrial production, the direct chlorination route is often favored due to its cost-effectiveness, provided that the separation of isomers can be efficiently managed. As environmental regulations become more stringent, the development of greener alternatives for both chlorination and methylation will be crucial for the sustainable production of this compound. These greener routes, employing less hazardous reagents and milder conditions, represent the future direction of industrial synthesis for this important chemical intermediate.
References
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-4-methoxytoluene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloro-4-methoxytoluene. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to prevent exposure.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritation, Category 2[2] |
| Causes serious eye irritation | Eye Irritation, Category 2[1][2] |
| May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3[1][2] |
Required Personal Protective Equipment:
A comprehensive approach to personal protection is necessary when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Approved under EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber, butyl rubber). Double-gloving is recommended, with immediate replacement of the outer glove upon contamination. | Tested according to EN 374. |
| Body Protection | A lab coat with long sleeves and elastic cuffs. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. | N/A |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All use of respiratory protection should be part of a comprehensive respiratory protection program. | NIOSH (US) or CEN (EU) approved. |
Operational Plan: Step-by-Step Handling Procedures
Safe handling of this compound requires careful execution of the following steps to minimize exposure risk.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
-
Container Inspection: Before use, visually inspect the container for any damage or leaks.
2. Weighing and Transfer:
-
Inert Atmosphere: When possible, handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Containment: Perform all weighing and transfers within a chemical fume hood or other contained ventilation device.
-
Dispensing: Use appropriate tools (e.g., spatulas, scoops) to dispense the chemical, avoiding the generation of dust or aerosols.
-
Sealing: Immediately and securely cap the primary container after weighing or transfer.
3. During the Experiment:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[4]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Monitoring: Be aware of the signs and symptoms of exposure (e.g., skin redness, eye watering, respiratory discomfort).
4. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces, equipment, and glassware that have come into contact with this compound.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them as hazardous waste.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and cleaning materials, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Labeling: The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
Disposal Facility: Dispose of the waste through a licensed and approved hazardous waste disposal facility, following all local, state, and federal regulations.[2][5]
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₈H₉ClO[6] |
| Molecular Weight | 156.61 g/mol [1][6] |
| Boiling Point | 100 °C[7] |
| Density | 1.14 g/cm³[7] |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
